molecular formula C6H5BrClN B578623 4-Bromo-2-chloro-6-methylpyridine CAS No. 1206250-53-4

4-Bromo-2-chloro-6-methylpyridine

Cat. No.: B578623
CAS No.: 1206250-53-4
M. Wt: 206.467
InChI Key: VZKVJDPXLSTENW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKVJDPXLSTENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700098
Record name 4-Bromo-2-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206250-53-4
Record name 4-Bromo-2-chloro-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206250-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-chloro-6-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 4-Bromo-2-chloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular weight of the chemical compound this compound. The determination of an accurate molecular weight is fundamental for a wide range of applications in research and development, including stoichiometric calculations in chemical synthesis, analytical method development, and the characterization of novel compounds in drug discovery. This document presents the molecular formula and the calculated molecular weight of this compound, supported by its elemental composition.

Chemical Identity and Formula

This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position.

The molecular formula for this compound has been determined to be C₆H₅BrClN .[1][2][3][4][5]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of the elements.

Tabulated Molecular Weight Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₆H₅BrClN[1][2][3][4][5]
Molecular Weight206.47 g/mol [2][3][5]
Monoisotopic Mass204.92939 Da[5]

Elemental Composition and Calculation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₆H₅BrClN).

The contribution of each element to the total molecular weight is detailed below:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)51.0085.040
Bromine (Br)179.90479.904
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Total Molecular Weight 206.470

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is crucial. The primary technique for the precise determination of molecular weight is Mass Spectrometry.

Mass Spectrometry Protocol

Objective: To experimentally confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules (and their fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The molecular ion peak ([M+H]⁺ or [M]⁺) in the spectrum is identified to determine the experimental molecular weight. The isotopic pattern, particularly for bromine and chlorine, is analyzed to confirm the elemental composition.

Logical Relationship of Molecular Components

The following diagram illustrates the hierarchical contribution of each element to the final calculated molecular weight of this compound.

MolecularWeight cluster_elements Elemental Components cluster_formula Molecular Formula cluster_mw Calculated Property C Carbon (C) 6 atoms Formula C₆H₅BrClN C->Formula H Hydrogen (H) 5 atoms H->Formula Br Bromine (Br) 1 atom Br->Formula Cl Chlorine (Cl) 1 atom Cl->Formula N Nitrogen (N) 1 atom N->Formula MW Molecular Weight 206.47 g/mol Formula->MW

Caption: Elemental composition leading to the molecular formula and calculated molecular weight.

References

4-Bromo-2-chloro-6-methylpyridine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylpyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a methyl group, offers multiple reactive sites for the construction of more complex molecules. This makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Structure and Properties

The fundamental structure of this compound consists of a central pyridine ring. A bromine atom is attached at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position.

IUPAC Name: this compound[1] Molecular Formula: C₆H₅BrClN[1][2] SMILES: CC1=CC(=C(N=C1)Cl)Br InChI Key: VZKVJDPXLSTENW-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1206250-53-4[1][2][3]
Molecular Weight 206.47 g/mol [1]
Appearance Solid, Semi-Solid, Liquid, or Lump
Boiling Point 238°C[3]
Density 1.624 g/cm³[3]
Flash Point 98°C[3]
Purity 95% - 98%[2][4]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place
pKa 1.21 ± 0.10 (Predicted)[3]

Synthesis and Experimental Protocols

The synthesis of substituted pyridines often involves multi-step processes. While a direct synthesis for this compound is not detailed in the provided results, a relevant procedure for a structurally similar compound, 4-bromo-6-chloropyridine-2-carboxylic acid, can be adapted. The initial steps involve the halogenation of a pyridine ring.

Example Synthetic Protocol: Halogenation of a Dihydroxypicoline

This protocol is based on the synthesis of a related compound and illustrates the general methodology for introducing bromine and chlorine onto a pyridine ring.[5]

Objective: To synthesize a bromo- and chloro-substituted methylpyridine derivative from a dihydroxy precursor.

Step 1: Bromination of 2,4-dihydroxy-6-picoline

  • To a dry 100mL three-necked flask, add 12.5 g of 2,4-dihydroxy-6-picoline and 50 mL of DMF.

  • Place the flask in an ice-water bath to cool the mixture.

  • Slowly add 22.1 g of phosphorus oxybromide (POBr₃) to the cooled solution.

  • Transfer the flask to an oil bath and heat to 110°C.

  • Maintain stirring for 1 hour at this temperature.

  • After 1 hour, cool the reaction mixture to 30°C.

  • Quench the reaction by adding 60 mL of water.

  • Neutralize the solution by adjusting the pH to 7 with sodium carbonate, which will cause a solid to precipitate.

  • Filter the solid product and wash the filter cake with 10 mL of cold ethanol, followed by 10 mL of ether.

  • Dry the solid to obtain 2-hydroxy-4-bromo-6-methylpyridine.

Step 2: Chlorination of 2-hydroxy-4-bromo-6-methylpyridine

  • In a dry 100mL three-necked flask, add 5.64 g of the 2-hydroxy-4-bromo-6-methylpyridine obtained from Step 1 and 30 mL of DMF.

  • Cool the flask in an ice-water bath.

  • Slowly add 7.7 g of phosphorus oxychloride (POCl₃).

  • (The patent does not specify the reaction time and temperature for this step, but typically this reaction would be heated to drive the conversion of the hydroxyl group to a chloride.)

Applications in Research and Drug Development

Halogenated pyridines like this compound are important intermediates in the pharmaceutical industry. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building the complex molecular architectures of active pharmaceutical ingredients (APIs).[6][7]

The presence of halogens can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, compounds like this are valuable for creating libraries of potential drug candidates for screening.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of halogenated pyridines, based on the experimental protocol described.

Synthesis_Workflow Start 2,4-dihydroxy-6-picoline Reagent1 1. POBr₃, DMF 2. Heat (110°C) Intermediate 2-hydroxy-4-bromo-6-methylpyridine Reagent2 1. POCl₃, DMF 2. Heat Product This compound (Target Structure) Reagent1->Intermediate Reagent2->Product

Caption: Generalized synthesis pathway for this compound.

Safety and Handling

This compound is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C.

References

A Technical Guide to 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Bromo-2-chloro-6-methylpyridine, a key heterocyclic intermediate. It covers its chemical properties, a representative synthetic approach, and its applications in medicinal chemistry and other fields, presented for a specialist audience in chemical research and development.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound is This compound .[1] It is a substituted pyridine ring featuring a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position.[2]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1206250-53-4[1][2][3][4]
Molecular Formula C₆H₅BrClN[1][2]
InChI Key VZKVJDPXLSTENW-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(N=C1)Cl)Br[1]

Physicochemical Properties

The properties of this compound make it a versatile reagent in organic synthesis. It can be found as a liquid, solid, or semi-solid, depending on its purity and the ambient conditions.[2]

PropertyValueSource
Molecular Weight 206.47 g/mol [1]
Boiling Point 238 °C[5]
Density 1.624 g/cm³[5]
Flash Point 98 °C[5]
pKa (Predicted) 1.21 ± 0.10[5]
Purity Available 95% - 98%[2][6]
Storage Conditions Inert atmosphere, store at 2-8°C or under -20°C in a freezer. Keep in a dark place.[5]

Synthesis and Experimental Protocols

A plausible approach involves the selective halogenation of a suitable precursor, such as 2-chloro-6-methylpyridine.

Hypothetical Experimental Protocol: Bromination of 2-chloro-6-methylpyridine

  • Objective: To introduce a bromine atom at the 4-position of the 2-chloro-6-methylpyridine ring.

  • Materials: 2-chloro-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), concentrated sulfuric acid, dichloromethane (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-6-methylpyridine in dichloromethane.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature.

    • Portion-wise, add N-Bromosuccinimide (NBS) to the stirring mixture over 30 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the final product, this compound.

This protocol is a representative example; reaction conditions such as solvent, temperature, and brominating agent may be optimized for yield and purity.

G cluster_workflow Representative Synthesis Workflow start 2-Chloro-6-methylpyridine (Starting Material) process Electrophilic Bromination start->process reagent N-Bromosuccinimide (NBS) + H₂SO₄ reagent->process purify Workup & Purification process->purify product This compound (Final Product) purify->product

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated pyridines are crucial building blocks in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries.[2][7][8] The bromine and chlorine substituents on the pyridine ring of this compound serve as versatile functional handles for further molecular elaboration.

  • Medicinal Chemistry: The primary application of this compound is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The reactivity of the carbon-bromine and carbon-chlorine bonds makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] These reactions allow for the efficient construction of complex molecular scaffolds, which is a cornerstone of drug discovery.[9] Derivatives of substituted pyridines are integral to the development of kinase inhibitors and other targeted therapies.[8][9]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for the synthesis of advanced pesticides, herbicides, and fungicides.[7][8] The specific substitution pattern can be tailored to achieve desired biological activities for crop protection.

  • Material Science: The pyridine scaffold can also be incorporated into functional polymers and other advanced materials, where its electronic and structural properties can be exploited.[8]

The role of this intermediate in drug discovery exemplifies a common workflow where a versatile building block is used to generate a wide range of candidate molecules for biological testing.

G cluster_discovery Role in Drug Discovery start This compound (Building Block) reaction Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->reaction library Diverse Chemical Library reaction->library screening High-Throughput Biological Screening library->screening lead Lead Compounds screening->lead dev Drug Development lead->dev

Caption: The utility of this compound in a drug discovery pipeline.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Danger.[1]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Technical Guide: Physicochemical Properties and Applications of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, potential synthetic routes, and key applications of 4-Bromo-2-chloro-6-methylpyridine. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrClN.[1][2] Its structure incorporates a pyridine ring, a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position. This arrangement of functional groups imparts specific reactivity and properties that are valuable for chemical synthesis.

Summary of Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1]
CAS Number 1206250-53-4[1][2][3]
IUPAC Name This compound[1]
Boiling Point 238 °C[4]
Physical Form Solid, Semi-Solid, Liquid, or Lump[3]
Purity Typically available from 95% to >98%[2][3][5]
pKa (Predicted) 1.21 ± 0.10[4]
InChI InChI=1S/C6H5BrClN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3[1][3]
InChIKey VZKVJDPXLSTENW-UHFFFAOYSA-N[1][3]
SMILES CC1=CC(=CC(=N1)Cl)Br[1]
Spectral and Safety Information

While specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published in peer-reviewed literature, it is often available from commercial suppliers upon request.[4][6]

Safety and Handling: According to GHS hazard statements, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: It is recommended to store this compound in a dark place under an inert atmosphere.[3] Storage temperatures vary by supplier, with recommendations ranging from 2-8°C to storage in a freezer at -20°C.[3][4]

Synthesis and Experimental Protocols

A potential synthetic route starts from 2,4-dihydroxy-6-methylpyridine (also known as 4-hydroxy-6-methyl-2-pyridone), as described in a patent for the synthesis of a related compound, 4-bromo-6-chloropyridine-2-carboxylic acid.[7] The synthesis would likely proceed in a two-step halogenation process.

Synthetic_Pathway start 2,4-Dihydroxy-6-methylpyridine intermediate 2-Hydroxy-4-bromo-6-methylpyridine start->intermediate Step 1: Bromination (e.g., POBr₃) product This compound intermediate->product Step 2: Chlorination (e.g., POCl₃)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Hypothetical Two-Step Synthesis

Disclaimer: This protocol is a proposed methodology based on related syntheses and has not been experimentally validated from available literature. Optimization would be required.

Step 1: Bromination of 2,4-Dihydroxy-6-methylpyridine

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dihydroxy-6-methylpyridine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add phosphorus oxybromide (POBr₃) (approx. 1.5-2.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath (e.g., at 100-110°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into ice water. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield 2-hydroxy-4-bromo-6-methylpyridine.

Step 2: Chlorination of 2-Hydroxy-4-bromo-6-methylpyridine

  • Reaction Setup: In a dry three-necked flask, add the 2-hydroxy-4-bromo-6-methylpyridine (1.0 eq) from Step 1 and DMF.

  • Reagent Addition: Cool the flask in an ice-water bath and add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) dropwise.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours, monitoring by TLC.

  • Workup and Purification: After cooling, quench the reaction by slowly adding it to ice water. Neutralize with a suitable base and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: Targeted Protein Degradation

This compound is identified as a protein degrader building block .[5] This designates it as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[8] They consist of three main components: a ligand that binds to the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[8][9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[10]

Signaling Pathway: The PROTAC Mechanism

The general mechanism of action for a PROTAC is a prime example of hijacking a natural cellular process—the Ubiquitin-Proteasome System—for a therapeutic purpose.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation (Peptides) Proteasome->Degradation Degrades

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC

This compound serves as a versatile scaffold. The bromine and chlorine atoms are at positions suitable for functionalization, often via palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for the sequential or convergent attachment of a linker and, subsequently, the E3 ligase ligand or POI ligand.

PROTAC_Synthesis_Workflow start 4-Bromo-2-chloro- 6-methylpyridine step1 Functionalization at C4 (e.g., Suzuki Coupling) start->step1 intermediate1 Pyridine-Linker Intermediate step1->intermediate1 step2 Functionalization at C2 (e.g., Buchwald-Hartwig) intermediate1->step2 product Final PROTAC Molecule step2->product reagent1 Linker-B(OH)₂ reagent1->step1 reagent2 E3 Ligase Ligand-NH₂ reagent2->step2

Caption: General workflow for PROTAC synthesis using the pyridine scaffold.

This workflow illustrates how the differential reactivity of the C-Br and C-Cl bonds can be exploited to build complex PROTAC molecules. The bromine at the 4-position is generally more reactive in Suzuki couplings than the chlorine at the 2-position, allowing for selective initial functionalization. Subsequently, the chlorine can be displaced, for example, via amination, to complete the synthesis. This strategic approach is fundamental to the modular construction of PROTAC libraries for screening and optimization in drug discovery programs.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2-chloro-6-methylpyridine, a key building block in modern synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risk to personnel.

Compound Identification and Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1206250-53-4[1][2]
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1]
Appearance Light brown solid[3]
Purity ≥97%[2]
Storage Temperature Room temperature[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Signal Word: Danger[1]

Hazard Pictograms:

  • alt text

  • alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Handle with gloves, which must be inspected prior to use.[5]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Handling Procedures
  • Avoid contact with skin and eyes.[5][6]

  • Do not breathe dust.[6]

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Use only outdoors or in a well-ventilated area.[4]

  • Minimize dust generation and accumulation.[6]

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[6]

  • Keep container tightly closed.[4][6]

  • Store locked up.[4]

  • Incompatible with strong oxidizing agents.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Work_in_Hood Work in Fume Hood Select_PPE->Work_in_Hood Wear Before Starting Avoid_Contact Avoid Skin/Eye Contact Wash_Hands Wash Hands Thoroughly Work_in_Hood->Wash_Hands After Handling Avoid_Inhalation Avoid Dust Inhalation No_Consumption No Eating/Drinking/ Smoking Store_Properly Store in Cool, Dry, Ventilated Area Dispose_Waste Dispose of Waste Properly

Safe Handling Workflow for this compound

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.[4]
Skin Contact Take off immediately all contaminated clothing and wash it before reuse. Wash off with soap and plenty of water. Consult a doctor.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[4]
Ingestion Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Special Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[6]

Emergency_Response_Flowchart cluster_spill Accidental Release cluster_exposure Personal Exposure Spill Spill or Release Occurs Evacuate Evacuate Area Spill->Evacuate Wear_PPE Wear Full PPE Evacuate->Wear_PPE Contain_Spill Contain Spill Wear_PPE->Contain_Spill Cleanup Clean Up with Inert Material Contain_Spill->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Exposure Exposure Occurs (Skin/Eye/Inhalation) Remove_Source Remove from Source Exposure->Remove_Source First_Aid Administer First Aid Remove_Source->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical

Emergency Response Procedures

Toxicological Information

While specific experimental protocols for the toxicity of this compound are not detailed in the provided safety data sheets, the GHS classifications are derived from standardized testing methods. Generally, these involve:

  • Acute Oral Toxicity: Determined by studies such as OECD Test Guideline 423, where the substance is administered orally to animals, and mortality and clinical signs are observed.

  • Skin Irritation: Assessed using methods like OECD Test Guideline 404, involving the application of the substance to the skin of animals to observe for erythema and edema.

  • Eye Irritation/Damage: Evaluated through procedures similar to OECD Test Guideline 405, where the substance is applied to the eye of an animal to assess the potential for irreversible tissue damage.

  • Specific Target Organ Toxicity (Single Exposure): Data is often derived from acute toxicity studies where signs of respiratory tract irritation are observed.

No specific LD50 or other quantitative toxicity data for this compound were available in the consulted resources. The toxicological properties have not been fully investigated.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not empty into drains.[6] It should be disposed of at an approved waste disposal plant.[5][6]

Disclaimer

This document is intended as a guide and is not a substitute for a thorough risk assessment. All personnel handling this chemical should be adequately trained in its safe use. The information provided is based on currently available data and is believed to be accurate, but no warranty, expressed or implied, is made.

References

4-Bromo-2-chloro-6-methylpyridine: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 4-Bromo-2-chloro-6-methylpyridine (CAS No: 1206250-53-4). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for safe handling, storage, and use of this compound. This document summarizes key physical and chemical properties, toxicological data, and established experimental safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1206250-53-4[1]
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1]
Physical Form Solid, Semi-Solid, Liquid, or Lump
Boiling Point 238℃[3]
Density 1.624 g/cm³[3]
Flash Point 98℃[3]
pKa 1.21 ± 0.10 (Predicted)[3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C or keep in a dark place, inert atmosphere, 2-8°C[3]

Toxicological and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following table outlines the key toxicological and hazard data.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageDangerGHS07
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07

Experimental Safety Protocols

The toxicological data for chemical compounds are determined through standardized experimental protocols. The following are detailed methodologies for key experiments relevant to the hazards of this compound.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity is typically determined using methods outlined in OECD Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure (UDP) . This method is a statistically efficient approach that minimizes the number of animals required.

Methodology:

  • Animal Model: The test is typically conducted on adult female rats.

  • Dosage: A single animal is dosed with the substance at a starting dose level just below the best preliminary estimate of the LD₅₀.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.

  • Data Analysis: The LD₅₀ is then calculated from the results using the Maximum Likelihood Estimation (MLE) method.

Dermal Irritation

The potential for a substance to cause skin irritation is assessed using OECD Guideline 404: Acute Dermal Irritation/Corrosion .

Methodology:

  • Animal Model: The albino rabbit is the preferred species for this test.

  • Application: A small area of the animal's skin is shaved, and a 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to the skin under a gauze patch.

  • Exposure: The substance is left in contact with the skin for a period of 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) and graded according to a scoring system.

Eye Irritation

The potential for a substance to cause eye irritation or damage is evaluated according to OECD Guideline 405: Acute Eye Irritation/Corrosion .

Methodology:

  • Animal Model: The albino rabbit is the recommended test species.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

Safety Procedures and Workflow

Effective management of the risks associated with this compound requires a structured approach to safety. The following diagram illustrates the logical workflow from hazard identification to emergency response.

Safety_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_handling Handling & Storage cluster_emergency Emergency Procedures Hazard_ID Hazard Identification (H302, H315, H318, H335) Exposure_Assessment Exposure Assessment (Routes: Ingestion, Skin/Eye Contact, Inhalation) Hazard_ID->Exposure_Assessment informs Engineering_Controls Engineering Controls (Fume Hood) Exposure_Assessment->Engineering_Controls requires Admin_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin_Controls->PPE Safe_Handling Safe Handling (Avoid contact and inhalation) PPE->Safe_Handling Storage Proper Storage (Inert atmosphere, 2-8°C or -20°C, tightly sealed) Safe_Handling->Storage Spill Spill Response (Absorb, collect, dispose as hazardous waste) Safe_Handling->Spill in case of First_Aid First Aid (Inhalation: Fresh air; Skin: Wash with water; Eyes: Rinse with water; Ingestion: Seek medical attention) Safe_Handling->First_Aid if exposure occurs

Safety workflow for this compound.

References

Discovery and synthesis of substituted bromochloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Bromochloropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of substituted bromochloropyridines. These halogenated heterocycles are crucial building blocks in medicinal chemistry and materials science, offering unique properties that are leveraged in the development of novel pharmaceuticals and functional materials. This document details modern synthetic strategies, provides specific experimental protocols, and summarizes key quantitative data to support research and development efforts.

Discovery and Significance

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the pyridine ring is a powerful tool in drug design. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.

The introduction of bromine, in particular, can facilitate "halogen bonding," a non-covalent interaction between the electropositive region on the bromine atom (the σ-hole) and a nucleophilic site on a target protein.[1][2] This interaction can enhance binding affinity and specificity, making brominated compounds highly valuable in lead optimization.[1][2] Bromochloropyridines serve as versatile intermediates, providing multiple reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.[3][4][5] They are key components in the synthesis of compounds targeting a range of diseases, including inflammatory conditions and cancer, by acting as inhibitors for enzymes like PDE4.[6]

Discovery_Workflow Target Target Identification (e.g., Enzyme, Receptor) Scaffold Scaffold Selection (Pyridine Core) Target->Scaffold Bioisosteric Replacement Halogenation Strategic Halogenation (Bromo/Chloro Substitution) Scaffold->Halogenation Modulate Properties (Lipophilicity, Halogen Bonding) Synthesis Synthesis of Substituted Bromochloropyridines Halogenation->Synthesis Develop Synthetic Routes SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Generate Analogs Application Application in Drug Discovery & Materials Science SAR->Application

Caption: High-level workflow for the discovery and application of functionalized pyridines.

Synthetic Strategies for Bromochloropyridines

The synthesis of substituted bromochloropyridines can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the nature of other functional groups on the pyridine ring.

Diazotization of Aminopyridines (Sandmeyer-type Reaction)

One of the most established and reliable methods for introducing a bromine atom onto a pyridine ring is through the diazotization of a corresponding aminopyridine, followed by a Sandmeyer-type reaction. This method is particularly effective for producing 2-halopyridines.[6][7][8] The process involves converting the amino group into a diazonium salt intermediate, which is then displaced by a bromide ion.

Diazotization_Workflow Start Substituted Amino-chloropyridine Step1 Dissolve in HBr Start->Step1 Step2 Cool to 0°C to -10°C Step1->Step2 Step3 Add NaNO2 (aq) (Forms Diazonium Salt) Step2->Step3 Step4 Stir for 1-2 hours Step3->Step4 Step5 Neutralize with NaOH Step4->Step5 Step6 Isolate Product (Filtration/Extraction) Step5->Step6 End Substituted Bromochloropyridine Step6->End

Caption: General experimental workflow for the synthesis of bromochloropyridines via diazotization.

Regioselective C-H Halogenation

Direct and selective C-H halogenation of the pyridine ring presents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. However, the electron-deficient nature of the pyridine ring makes traditional electrophilic aromatic substitution challenging, often requiring harsh conditions.[9] Modern methods have been developed to overcome these limitations.

A notable strategy involves a sequence of pyridine ring-opening to form an acyclic Zincke imine intermediate, followed by regioselective halogenation and subsequent ring-closing.[10][11] This approach allows for mild reaction conditions and provides excellent regioselectivity for the 3-position, which is often difficult to achieve otherwise.

Zincke_Pathway Pyridine Substituted Pyridine N Activation N-Activation (Tf2O) Pyridine->Activation Step 1 RingOpening Ring Opening (Dibenzylamine) Activation->RingOpening Step 2 Zincke Zincke Imine Intermediate (Acyclic Azatriene) RingOpening->Zincke Halogenation Regioselective Halogenation (NXS) Zincke->Halogenation Step 3 RingClosing Ring Closing (NH4OAc) Halogenation->RingClosing Step 4 Product 3-Halo-Substituted Pyridine N RingClosing->Product

Caption: Reaction pathway for 3-selective pyridine halogenation via a Zincke imine intermediate.

Transition-Metal Catalyzed Cross-Coupling Reactions

Substituted bromochloropyridines are invaluable substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[3][12] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective functionalization. The C-Br bond is typically more reactive towards oxidative addition to a palladium(0) catalyst, allowing for selective coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 Organoboron R2-B(OR)2 Organoboron->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArBr Bromochloropyridine (R1-Br) ArBr->OxAdd

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction using a bromochloropyridine.

Experimental Protocols and Data

This section provides detailed experimental procedures and quantitative data for the synthesis of specific, high-value bromochloropyridines.

Synthesis of 2-Bromo-5-chloropyridine

This compound is a widely used intermediate. The following protocol is based on the diazotization of 2-amino-5-chloropyridine.[6][7]

ParameterValue/DescriptionReference
Starting Material 2-Amino-5-chloropyridine[6][7]
Reagents 47-48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH)[6][7]
Solvents Water, Ethyl acetate (for extraction)[7][13]
Reaction Conditions 1. Addition of Br₂ and starting material to HBr at -10°C to 0°C. 2. Slow, dropwise addition of aqueous NaNO₂ solution, maintaining temperature below 5°C. 3. Stirring for 1-1.5 hours at low temperature.[6][7]
Work-up 1. Neutralization of the reaction mixture with a concentrated NaOH solution, keeping the temperature below 20-25°C. 2. Filtration of the resulting precipitate or extraction with ethyl acetate. 3. Washing the organic phase and drying over anhydrous sodium sulfate. 4. Removal of solvent under reduced pressure.[6][7][13]
Yield 91-93%[7][13]
Product Form White to beige solid[6][7]
Characterization (¹H NMR) (400 MHz, CDCl₃): δ 8.35 (d, J=2.6 Hz, 1H), 7.54 (dd, J=8.4, 2.6 Hz, 1H), 7.44 (d, J=8.4 Hz, 1H)[7]
Synthesis of 5-Bromo-2,4-dichloropyridine

This protocol describes a two-step synthesis starting from 2-amino-4-chloropyridine.[14]

ParameterValue/DescriptionReference
Starting Material 2-Amino-4-chloropyridine[14]
Step 1: Bromination
 ReagentsN-Bromosuccinimide (NBS)[14]
 SolventDichloromethane (CH₂Cl₂)[14]
 ConditionsCool to 0°C, add NBS in batches, stir for 30 minutes.[14]
 Work-upEvaporate solvent, dissolve in ethyl acetate, wash with HCl, neutralize, extract with ethyl acetate.[14]
 Intermediate Yield>80% (2-amino-5-bromo-4-chloropyridine)[14]
Step 2: Diazotization
 ReagentsSodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl)[14]
 ConditionsDiazotization at low temperature followed by addition to CuCl solution.[14]
Overall Yield >50%[14]
Product Form Solid[14]
Suzuki Coupling of 3-Bromo-5-chloropyridine

This protocol illustrates the use of a bromochloropyridine as a substrate in a palladium-catalyzed Suzuki coupling reaction to synthesize a more complex derivative.[3]

ParameterValue/DescriptionReference
Substrates 3-Bromo-5-chloropyridine, Cyclopropylboronic acid[3]
Catalyst System Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃) or Cyclohexylphosphine[3]
Base Potassium phosphate (K₃PO₄)[3]
Solvents Toluene, Water[3]
Reaction Conditions 1. Combine substrates, base, catalyst, and phosphine ligand in the solvent mixture. 2. Heat the mixture to 100°C under a nitrogen atmosphere. 3. Stir for several hours until completion.[3]
Work-up 1. Cool the reaction to room temperature. 2. Add ethyl acetate and water. 3. Separate the organic phase, extract the aqueous phase with ethyl acetate. 4. Combine organic phases, dry, and concentrate to obtain the product.[3]
Product 3-Chloro-5-cyclopropylpyridine[3]

Physical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of synthesized compounds.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Reference
2-Bromo-3-chloropyridine96424-68-9C₅H₃BrClN59223.9 ± 20.0[15]
2-Bromo-5-chloropyridine40473-01-6C₅H₃BrClN67-69-[7]
3-Bromo-5-chloropyridine73583-39-8C₅H₃BrClN80-82194.7[3]

Conclusion and Future Outlook

Substituted bromochloropyridines are demonstrably valuable and versatile scaffolds in modern chemical research. The synthetic methodologies outlined in this guide, from classic diazotization reactions to modern regioselective C-H functionalization and cross-coupling strategies, provide researchers with a robust toolkit for accessing a wide diversity of these important intermediates. The continued development of novel, more efficient, and sustainable synthetic methods will further expand their accessibility. As our understanding of the role of halogen bonding and other subtle molecular interactions in biological systems grows, the strategic application of bromochloropyridines in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials is set to accelerate.

References

The Strategic Role of 4-Bromo-2-chloro-6-methylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone of molecular design, featured in a multitude of approved therapeutic agents. Among the vast array of functionalized pyridines, 4-Bromo-2-chloro-6-methylpyridine has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring two distinct halogen atoms and a methyl group, offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures with significant potential for biological activity. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its synthesis, reactivity, and application in the development of novel therapeutic agents, supported by experimental protocols and quantitative data.

Physicochemical Properties and Reactivity

This compound (CAS No. 1206250-53-4) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN.[1][2] The presence of both a bromine and a chlorine atom on the pyridine ring imparts differential reactivity, allowing for selective functionalization. The chlorine atom at the 2-position and the bromine atom at the 4-position are susceptible to nucleophilic substitution and are excellent handles for various metal-catalyzed cross-coupling reactions. This dual reactivity is a key feature that medicinal chemists exploit to build molecular complexity.

Core Applications in Medicinal Chemistry

The primary role of this compound in medicinal chemistry is that of a versatile intermediate or building block. Its structural framework is incorporated into larger molecules that are then evaluated for a range of biological activities. The most prominent applications are in the fields of oncology and infectious diseases.

Anticancer and Antimicrobial Potential of Derivatives

While this compound itself is not typically the active pharmacological agent, its derivatives have shown significant promise. Research on analogous brominated pyridine structures has demonstrated that the introduction of various substituents can lead to potent biological activity. For instance, derivatives of the closely related 2-Bromo-4-methylpyridine have exhibited notable cytotoxic activity against various cancer cell lines and antimicrobial properties against a range of pathogens.[3]

The strategic introduction of aryl and heteroaryl moieties at the halogenated positions through cross-coupling reactions can lead to compounds with significant biological activity.[3] The nature of these appended groups is crucial in determining the potency and selectivity of the final compound.

Synthesis and Chemical Transformations

The synthesis of derivatives from this compound predominantly relies on well-established synthetic methodologies in organic chemistry. The reactivity of the C-Br and C-Cl bonds makes it an ideal substrate for several cornerstone reactions in medicinal chemistry, most notably palladium-catalyzed cross-coupling reactions.

A key synthetic transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the precise and efficient formation of carbon-carbon bonds. This reaction is instrumental in coupling the pyridine core with a wide variety of boronic acids and esters, leading to the generation of diverse libraries of compounds for biological screening.

The following diagram illustrates a generalized workflow for the synthesis of bioactive derivatives from this compound.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->B D Library of Substituted Pyridine Derivatives B->D C Diverse Boronic Acids/ Esters C->B E Biological Screening (e.g., Anticancer, Antimicrobial) D->E F Lead Compound Identification E->F

Caption: General synthetic workflow for generating bioactive derivatives.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and evaluation of novel compounds. The following protocols are representative of the methodologies employed in the study of derivatives of halogenated pyridines.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-chloropyridine with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[3] Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

While specific quantitative data for derivatives of this compound is not yet widely published in peer-reviewed literature, data from structurally related compounds can provide valuable insights into the potential efficacy of this class of molecules. The following table summarizes representative biological activity data for derivatives of analogous bromopyridines.

Compound ClassBiological ActivityTarget/Cell LinePotency Range
2-Aryl-4-methylpyridine Derivatives[3]AnticancerHeLa, MCF-7IC₅₀: ~10-25 µM
2-Heteroaryl-4-methylpyridine Derivatives[3]AnticancerPC-3, HepG2IC₅₀: ~5-20 µM
2-Thioether linked heterocycles[3]AntimicrobialS. aureus, E. coliMIC: ~10-100 µg/mL
2-Substituted amine derivatives[3]AntimicrobialM. tuberculosisMIC: ~1-10 µg/mL

Note: The data presented are approximate ranges based on published research for analogous compounds and are intended for comparative and illustrative purposes.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors is a prominent area where substituted pyridines are employed. While a specific signaling pathway directly modulated by derivatives of this compound has not been definitively elucidated in the available literature, a common strategy involves targeting key kinases in cancer-related signaling pathways. The following diagram illustrates a generalized kinase inhibition workflow.

G cluster_0 Normal Kinase Activity A Pyridine-based Inhibitor B Target Kinase (e.g., in a cancer cell) A->B Binds to active site E Phosphorylated Substrate B->E G Inhibition of Phosphorylation B->G C ATP C->B D Substrate Protein D->B F Downstream Signaling (e.g., Proliferation, Survival) E->F H Blockade of Downstream Signaling G->H

Caption: Generalized workflow of kinase inhibition by a pyridine-based compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of two different halogen atoms provides medicinal chemists with a powerful tool to generate diverse molecular scaffolds through selective and well-established chemical transformations. While the direct biological activity of this compound is not its primary application, its derivatives hold significant promise in the development of novel anticancer and antimicrobial agents. The synthetic accessibility and reactivity of this compound ensure its continued importance in the quest for new and effective therapeutic agents. Further research into the synthesis and biological evaluation of novel derivatives is warranted and expected to yield compounds with significant clinical potential.

References

Spectroscopic and Physicochemical Profile of 4-Bromo-2-chloro-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-Bromo-2-chloro-6-methylpyridine (CAS No. 1206250-53-4), a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a detailed resource, offering available spectral data, methodologies for its acquisition, and a summary of its key chemical identifiers.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrClNPubChem[1]
Molecular Weight 206.47 g/mol PubChem[1]
Exact Mass 204.92939 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1206250-53-4PubChem[1]
SMILES CC1=CC(=CC(=N1)Cl)BrPubChem[1]
InChI Key VZKVJDPXLSTENW-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. The following sections present predicted data based on the chemical structure and typical values for similar compounds, alongside any available experimental information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons.

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Expected Chemical Shift (δ, ppm)
H-37.3 - 7.5
H-57.1 - 7.3
-CH₃2.4 - 2.6

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show six unique signals corresponding to the five carbons of the pyridine ring and the single methyl carbon.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4120 - 125
C-5138 - 142
C-6158 - 162
-CH₃20 - 25
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Mass Spectrometry Data
Molecular Ion [M]⁺ ~205, 207, 209 (due to isotopes of Br and Cl)
Monoisotopic Mass 204.92939 Da[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N and C=C stretch (pyridine ring)1400 - 1600
C-Cl stretch600 - 800
C-Br stretch500 - 600

Experimental Protocols

The following are detailed, representative experimental protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

Data Acquisition:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI)

    • Ionization energy: 70 eV

    • Mass range: m/z 40-400

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

Logical Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below. This process ensures a systematic approach to obtaining comprehensive and reliable data for structural elucidation and purity assessment.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Final Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Use Neat Solid Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR MS GC-MS Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR Analyze_NMR 1H & 13C Spectra NMR->Analyze_NMR Analyze_MS Mass Spectrum MS->Analyze_MS Analyze_IR IR Spectrum IR->Analyze_IR Report Technical Guide Analyze_NMR->Report Analyze_MS->Report Analyze_IR->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of 4-Bromo-2-chloro-6-methylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-bromo-2-chloro-6-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol detailed below is based on a Sandmeyer-type reaction, a robust and widely utilized method for the introduction of halides onto aromatic rings.

Overview

The synthesis of this compound is achieved through a two-step, one-pot procedure commencing with the readily available starting material, 2-chloro-6-methylpyridin-4-amine. The primary amine is first converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Chemical Properties and Hazards

A summary of the key chemical properties for the starting material and the final product is provided below. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards[1]
2-Chloro-6-methylpyridin-4-amineC₆H₇ClN₂142.5979055-63-3Irritant
This compoundC₆H₅BrClN206.471206250-53-4Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-chloro-6-methylpyridin-4-amine via a Sandmeyer reaction.[2][3][4]

Materials and Reagents:

ReagentFormulaMolarity/ConcentrationQuantitySupplier
2-Chloro-6-methylpyridin-4-amineC₆H₇ClN₂-10.0 g (70.1 mmol)Commercially Available
Hydrobromic acidHBr48% aq.50 mLSigma-Aldrich
Sodium nitriteNaNO₂-5.33 g (77.1 mmol)Sigma-Aldrich
Copper(I) bromideCuBr-1.51 g (10.5 mmol)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂-200 mLFisher Scientific
Saturated sodium bicarbonate solutionNaHCO₃sat. aq.100 mL-
BrineNaClsat. aq.50 mL-
Anhydrous magnesium sulfateMgSO₄-10 g-
Deionized waterH₂O-As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-chloro-6-methylpyridin-4-amine (10.0 g, 70.1 mmol) and 48% hydrobromic acid (50 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (5.33 g, 77.1 mmol) in deionized water (20 mL).

    • Slowly add the sodium nitrite solution dropwise to the reaction mixture via a dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.

    • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.51 g, 10.5 mmol) in 48% hydrobromic acid (10 mL).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

    • Heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification arrow arrow start Start: 2-Chloro-6-methylpyridin-4-amine diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer extraction DCM Extraction sandmeyer->extraction wash Aqueous Washes (H₂O, NaHCO₃, Brine) extraction->wash dry Drying (MgSO₄) & Filtration wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-methylpyridine with various arylboronic acids.

This compound presents an interesting substrate for selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 4-position.[1] This protocol will focus on conditions that favor the selective coupling at the C4-Br position.

Principle of Regioselectivity

The basis for the selective Suzuki-Miyaura coupling on this compound lies in the differing bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond. By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to achieve high selectivity for the reaction at the 4-position, leaving the 2-chloro group available for subsequent transformations.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are hypothetical and based on typical results for similar bromopyridine substrates.[2][3][4]

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O (10:1)10090-98
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF8080-90
3-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10082-92

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a selective Suzuki-Miyaura coupling reaction with this compound.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

General Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio). A typical reaction concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-chloro-6-methylpyridine product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L2 Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArylHalide Ar-X (4-Bromo-2-chloro- 6-methylpyridine) ArylHalide->OxAdd BoronicAcid R-B(OH)2 (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Boronic Acid, Catalyst, Base) setup Assemble and Purge with Inert Gas reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Characterize Product (NMR, MS) purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Logic Diagram for Reaction Optimization

Suzuki_Logic cluster_inputs Inputs cluster_variables Reaction Variables cluster_outputs Outputs Substrate Substrate This compound Catalyst Catalyst System Pd Source (Pd(OAc)₂, Pd₂(dba)₃) Ligand (PPh₃, Buchwald, NHC) Substrate->Catalyst BoronicAcid Boronic Acid Electronic/Steric Properties BoronicAcid->Catalyst Yield Desired Outcome High Yield High Purity Selectivity Catalyst->Yield Base Base Inorganic (K₂CO₃, K₃PO₄) Organic (Et₃N) Base->Yield Solvent Solvent Aprotic (Dioxane, Toluene) Protic (H₂O) Solvent->Yield Temperature Temperature Room Temp to Reflux Temperature->Yield

Caption: Logic diagram for optimizing Suzuki-Miyaura reaction conditions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides, a critical process in the development of pharmaceuticals, agrochemicals, and functional materials. The substrate, 4-Bromo-2-chloro-6-methylpyridine, is a versatile building block, and its amination opens avenues to a diverse range of substituted aminopyridines that are key intermediates in drug discovery.

A significant challenge in the Buchwald-Hartwig amination of dihalogenated pyridines is achieving regioselectivity. The relative reactivity of the C-Br and C-Cl bonds can be influenced by the choice of catalyst, ligand, base, and reaction conditions. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, suggesting that selective amination at the 4-position is achievable.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine ring to form a Pd(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following tables provide proposed starting conditions for the Buchwald-Hartwig amination of this compound with various amines. The yields and reaction times are estimates based on reactions with analogous bromopyridine substrates and should be considered as starting points for optimization.

Table 1: Proposed Conditions for Amination with Secondary Cyclic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012-1880-95
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11016-2475-90
3PyrrolidinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene10012-1870-85

Table 2: Proposed Conditions for Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
1BenzylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBuToluene10012-1870-85
2n-ButylaminePd₂(dba)₃ (1.5)cataCXium A (3)K₃PO₄Dioxane11016-2465-80
3CyclohexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene10012-1870-85

Table 3: Proposed Conditions for Amination with Arylamines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11018-2475-90
24-MethoxyanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane11018-2480-95
34-TrifluoromethylanilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10016-2460-75

Disclaimer: The yields and reaction times presented in these tables are estimates based on literature reports for similar substrates and are intended for guidance purposes only. Actual results may vary and optimization of reaction conditions is recommended.

Experimental Protocols

The following protocols are proposed as a starting point for the Buchwald-Hartwig amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.

  • In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-morpholino-2-chloro-6-methylpyridine.

Protocol 2: General Procedure for Amination with an Arylamine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, Xantphos, and cesium carbonate.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous dioxane via syringe, followed by the addition of aniline.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-(2-chloro-6-methylpyridin-4-yl)amine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex L2Pd(II)(Py-Br)Cl Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Amine_Coordination_Complex [L2Pd(II)(Py-Br)(Amine)]+Cl- Oxidative_Addition_Complex->Amine_Coordination_Complex Amine Coordination Amido_Complex L2Pd(II)(Py-Br)(Amido) Amine_Coordination_Complex->Amido_Complex Deprotonation BaseH+ [Base-H]+ Amine_Coordination_Complex->BaseH+ Amido_Complex->Pd(0)L2 Reductive Elimination Product 4-Amino-2-chloro- 6-methylpyridine Amido_Complex->Product Substrate 4-Bromo-2-chloro- 6-methylpyridine Substrate->Oxidative_Addition_Complex Amine R2NH Amine->Amine_Coordination_Complex Base Base Base->Amine_Coordination_Complex Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, and base to Schlenk tube - Evacuate and backfill with inert gas Start->Reaction_Setup Solvent_Addition Add anhydrous solvent and amine Reaction_Setup->Solvent_Addition Heating Heat reaction mixture with stirring Solvent_Addition->Heating Monitoring Monitor reaction progress (TLC/LC-MS) Heating->Monitoring Workup Workup: - Cool to room temperature - Dilute with organic solvent - Filter through celite - Wash with water and brine Monitoring->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Flash column chromatography Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. These application notes provide detailed protocols and technical information for the regioselective Sonogashira coupling of 4-Bromo-2-chloro-6-methylpyridine.

The selective functionalization of dihalogenated heterocycles is a key strategy in the development of novel pharmaceuticals. In this compound, the carbon-bromine bond at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 2-position. This difference in reactivity allows for the selective introduction of an alkynyl substituent at the C4-position, leaving the C2-chloro atom available for subsequent transformations. The resulting 2-chloro-4-alkynyl-6-methylpyridine scaffold is a valuable intermediate in the synthesis of various biologically active molecules, including potent and selective antagonists for the metabotropic glutamate receptor 5 (mGluR5), a key target in the development of therapeutics for neurological and psychiatric disorders.

Reaction Principle and Regioselectivity

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne and the copper salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the Pd(0) catalyst.

For this compound, the regioselectivity is primarily governed by the differing bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst, leading to preferential coupling at the 4-position.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a traditional palladium/copper co-catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-4-alkynyl-6-methylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative procedure that avoids the use of a copper co-catalyst, which can be advantageous in the synthesis of compounds where copper contamination is a concern.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the base under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous and deoxygenated solvent, followed by the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. While specific data for this compound is not extensively published, these examples with analogous substrates provide an indication of expected outcomes.

Table 1: Copper-Catalyzed Sonogashira Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF100396[1]
22-Amino-3-bromo-5-chloropyridine1-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)5.0Et₃NDMF100388
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)30Et₃NTHFRT1692
42-Bromo-pyridinePhenylacetyleneNS-MCM-41-Pd (0.1)0.2Et₃NToluene10024>98[2]

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT292
24-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSO60687
32,6-DibromopyridinePhenylacetylenePd(CH₃CN)₂Cl₂ (2.0) / cataCXium A (4.0)Cs₂CO₃2-MeTHFRT48Moderate
4BromobenzenePhenylacetylene[Pd(NH₃)₄]²⁺/(NH₄)Y (1.0)K₂CO₃DMF120345

Mandatory Visualizations

sonogashira_catalytic_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (this compound) pd_alkynyl Ar-Pd(II)(alkynyl)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-alkyne pd_alkynyl->product cu_halide Cu(I)Br cu_acetylide Cu(I)-alkynyl cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

drug_discovery_workflow start This compound sonogashira Regioselective Sonogashira Coupling (Various Terminal Alkynes) start->sonogashira intermediate 2-Chloro-4-alkynyl-6-methylpyridine Library sonogashira->intermediate diversification Further Diversification at C2-Cl (e.g., Suzuki, Buchwald-Hartwig) intermediate->diversification scaffold Diverse Pyridine Scaffolds diversification->scaffold screening Biological Screening (e.g., mGluR5 Antagonism Assay) scaffold->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihalopyridines are versatile and highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their two halogen atoms provide reactive handles for sequential and selective functionalization through transition metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed methods such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are paramount for their reliability, broad functional group tolerance, and efficiency in constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of various dihalopyridine substrates. A key focus is on achieving regioselectivity, which is crucial for the efficient synthesis of complex molecular architectures.

Regioselectivity in Dihalopyridine Cross-Coupling

The ability to selectively functionalize one halogen atom in the presence of another is a critical aspect of dihalopyridine chemistry. Regioselectivity is governed by a combination of electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions.

  • Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions more electron-deficient and thus generally more reactive towards oxidative addition to the Pd(0) catalyst.[1] Consequently, for substrates like 2,4-dihalopyridines, cross-coupling typically occurs preferentially at the C2 position.[2]

  • Halogen Reactivity : The inherent reactivity of the carbon-halogen bond plays a crucial role, following the general trend: C-I > C-Br > C-OTf > C-Cl.[3][4] This predictable hierarchy allows for selective coupling at the more reactive halogen by using milder reaction conditions.

  • Ligand and Catalyst Control : The choice of ligand can profoundly influence the site of reaction. Sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, can override the intrinsic electronic preference and direct the coupling to a less conventional position, for example, favoring C4-selectivity in 2,4-dihalopyridines.[2][5] In some cases, ligand-free conditions, often referred to as "Jeffery" conditions, can also promote unusual selectivity.[6]

Logical Relationship: Factors Influencing Regioselectivity

G cluster_input Dihalopyridine Substrate cluster_factors Controlling Factors cluster_output Reaction Outcome DHP e.g., 2,4-Dichloropyridine Electronic Electronic Effects (N-atom activation) DHP->Electronic Halogen Halogen Reactivity (I > Br > Cl) DHP->Halogen Ligand Ligand Sterics (e.g., Bulky NHCs) DHP->Ligand Conditions Reaction Conditions (Temp, Base, Solvent) DHP->Conditions C2 Conventional C2-Selectivity Electronic->C2 Favors C2 Halogen->C2 Depends on X, Y in C(X)C(Y) C4 Unconventional C4-Selectivity Ligand->C4 Can invert selectivity Conditions->C2 Conditions->C4

Caption: Factors governing the regiochemical outcome of cross-coupling reactions on dihalopyridines.

Comparative Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on various dihalopyridine substrates, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines
Dihalopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Selectivity
2,6-DichloropyridineHeptylboronic pinacol ester (2.3 eq)Pd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100NS84Di-alkylation[7]
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~85-95Mono-arylation[4]
2,4-DichloropyridineArylboronic acid (1.2 eq)PdCl₂ (2)Na₂CO₃Toluene/H₂O100-120NSHigh>99:1 (C4:C2)[8]
2,5-DichloropyridineArylboronic acidPd(OAc)₂ (2)K₂CO₃NMP/H₂O1002460-80>20:1 (C5:C2)[6]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (ratio ≤2.5:1)K₃PO₄Dioxane80167813:1 (C4:C2)[5]
Table 2: Buchwald-Hartwig Amination of Dihalopyridines
Dihalopyridine SubstrateAmine Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Selectivity
2,6-DibromopyridineMorpholine (1.1 eq)Pd₂(dba)₃ (1) / BINAP (3)NaOᵗBuToluene80495Mono-amination
2,6-DichloropyridineAnilinePd(OAc)₂ / RuPhosNaOᵗBuToluene10018~80-90Mono-amination[4]
2,4-DichloropyridineAnilineXantphos-based catalystK₂CO₃Dioxane80NSHigh50:1 (C2:C4)
3,5-Dibromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSToluene1001285Mono-amination at C3
Table 3: Sonogashira Coupling of Dihalopyridines
Dihalopyridine SubstrateAlkyne Coupling PartnerCatalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6516~70-80
3,5-Dibromo-2,6-dichloropyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285 (Di-alkynylation at C2/C6)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396

Experimental Protocols

The following are generalized, step-by-step protocols for key cross-coupling reactions. Researchers should adapt these procedures based on the specific substrate, reagents, and available laboratory equipment. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies developed for unconventional C4-selectivity under ligand-free "Jeffery" conditions.[8]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Toluene and Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), NBu₄Br (3.0 equiv), and PdCl₂ (0.02 equiv).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add a degassed mixture of toluene and water (e.g., 10:1 ratio) via syringe to create a stirrable mixture.

  • Reaction : Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-4-arylpyridine product.

Protocol 2: Selective Mono-amination of 2,6-Dibromopyridine (Buchwald-Hartwig)

This protocol is a general procedure for the selective mono-functionalization of 2,6-dihalopyridines.

Materials:

  • 2,6-Dibromopyridine

  • Amine (e.g., Morpholine, 1.0-1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOᵗBu)

  • Toluene (anhydrous and degassed)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup : In a glovebox or under a stream of inert gas, add 2,6-dibromopyridine (1.0 equiv), Pd₂(dba)₃ (e.g., 1 mol%), BINAP (e.g., 3 mol%), and NaOᵗBu (e.g., 1.4 equiv) to a dry Schlenk flask.

  • Reagent Addition : Add the anhydrous, degassed toluene via syringe, followed by the amine (1.0-1.2 equiv).

  • Reaction : Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired mono-aminated product.

Protocol 3: Sonogashira Coupling of a Halopyridine

This is a general protocol for the copper- and palladium-catalyzed coupling of a terminal alkyne with a halopyridine.[9][10]

Materials:

  • Dihalopyridine (e.g., 2,6-Dichloropyridine, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), can also be the solvent)

  • Solvent (e.g., THF or DMF, anhydrous and degassed)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Solvent and Reagent Addition : Add the degassed solvent, the dihalopyridine, the terminal alkyne, and finally the amine base.

  • Reaction : Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). The reaction is often complete within a few hours.

  • Monitoring : Monitor the reaction by TLC or GC-MS.

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction : Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Dry Glassware p2 Weigh Reagents (Substrate, Catalyst, Ligand, Base) p1->p2 p3 Degas Solvents p2->p3 r1 Assemble Under Inert Atmosphere (Ar/N₂) p3->r1 r2 Add Solvents & Reagents r1->r2 r3 Heat & Stir r2->r3 r4 Monitor Progress (TLC/GC-MS) r3->r4 w1 Cool & Quench Reaction r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 NMR Spectroscopy w4->a1 a2 Mass Spectrometry w4->a2 a3 Purity Analysis (LC-MS/HPLC) w4->a3

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Regioselectivity in Reactions of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylpyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen substituents at positions activated by the pyridine nitrogen atom—a bromine atom at the 4-position and a chlorine atom at the 2-position—allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. Understanding and controlling the regioselectivity of these reactions is paramount for the efficient synthesis of complex molecular architectures.

These application notes provide a comprehensive overview of the principles governing the regioselective reactions of this compound, along with detailed experimental protocols for key transformations. The information presented is intended to guide researchers in designing synthetic routes that leverage the differential reactivity of the C-Br and C-Cl bonds to achieve desired chemical modifications.

Principles of Regioselectivity

The regiochemical outcome of reactions involving this compound is primarily determined by the type of reaction being performed. The two main classes of reactions, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), are governed by different mechanistic principles.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows the general trend: I > Br > Cl.[1][2]

For this compound, the carbon-bromine (C-Br) bond at the 4-position is significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for highly regioselective cross-coupling at the C4 position while leaving the C2-chloro substituent intact for potential subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[3][4] Both the 2- and 4-positions (ortho and para to the nitrogen) are activated towards SNAr.

In the case of this compound, both the C2 and C4 positions are susceptible to nucleophilic attack. The regioselectivity of SNAr is less predictable than in cross-coupling reactions and is influenced by a combination of factors:

  • Leaving Group Ability: Bromide is generally a better leaving group than chloride. This would favor substitution at the C4 position.

  • Electronic Effects: The relative stability of the Meisenheimer complex formed upon attack at C2 versus C4 plays a crucial role. This can be influenced by the nature of the nucleophile and the reaction conditions.

  • Steric Hindrance: The methyl group at the 6-position may exert some steric hindrance at the adjacent C2-position, potentially favoring attack at the less hindered C4-position.

Experimental evidence from related dihalopyridine systems shows that regioselectivity in SNAr can be highly dependent on the specific nucleophile and reaction conditions, with examples of selective substitution at either the C2 or C4 position being reported for different substrates.[5][6][7]

Data Presentation: Regioselectivity in Key Reactions

The following tables summarize the expected regioselectivity and representative yields for key reactions of this compound based on established principles and data from analogous systems.

Table 1: Regioselective Suzuki-Miyaura Coupling

Boronic AcidProductExpected RegioselectivityTypical Yield (%)
Phenylboronic acid2-Chloro-6-methyl-4-phenylpyridine>95% at C485-95
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-6-methylpyridine>95% at C488-98
3-Thienylboronic acid2-Chloro-6-methyl-4-(thiophen-3-yl)pyridine>95% at C480-90

Table 2: Regioselective Sonogashira Coupling

Terminal AlkyneProductExpected RegioselectivityTypical Yield (%)
Phenylacetylene2-Chloro-6-methyl-4-(phenylethynyl)pyridine>95% at C480-92
Trimethylsilylacetylene2-Chloro-6-methyl-4-((trimethylsilyl)ethynyl)pyridine>95% at C485-95
1-Hexyne2-Chloro-4-(hex-1-yn-1-yl)-6-methylpyridine>95% at C475-88

Table 3: Regioselective Buchwald-Hartwig Amination

AmineProductExpected RegioselectivityTypical Yield (%)
Morpholine4-(2-Chloro-6-methylpyridin-4-yl)morpholine>95% at C480-90
AnilineN-(2-Chloro-6-methylpyridin-4-yl)aniline>95% at C475-85
BenzylamineN-Benzyl-2-chloro-6-methylpyridin-4-amine>95% at C478-88

Table 4: Nucleophilic Aromatic Substitution (SNAr) with Amines

AmineProduct (Major Isomer)Factors Influencing RegioselectivityTypical Yield (%)
Pyrrolidine4-(Pyrrolidin-1-yl)-2-chloro-6-methylpyridine (Predicted)Leaving group ability favors C4.70-85
Sodium Methoxide4-Bromo-2-methoxy-6-methylpyridine (Predicted)Nucleophile and conditions are critical.60-80

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-6-methyl-4-arylpyridine.

Protocol 2: General Procedure for Regioselective Sonogashira Coupling at the C4-Position

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3 mL)

  • Toluene (3 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene and triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at 60 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired 2-chloro-6-methyl-4-alkynylpyridine.

Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol details a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add toluene followed by the amine via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-amino-2-chloro-6-methylpyridine derivative.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general approach for SNAr reactions. Note that regioselectivity may vary.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., secondary amine) (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) (if the nucleophile is an amine hydrochloride)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound and the solvent.

  • Add the nucleophile (and base, if necessary).

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS, paying close attention to the formation of isomeric products.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate any regioisomers and obtain the desired product.

Visualizations

Regioselectivity_Logic Start This compound Reaction_Type Select Reaction Type Start->Reaction_Type Pd_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Pd_Coupling e.g., Suzuki, Sonogashira, Buchwald-Hartwig SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr C4_Selective Selective Reaction at C4-Br Pd_Coupling->C4_Selective Due to C-Br > C-Cl reactivity in oxidative addition C2_C4_Competition Competition between C2-Cl and C4-Br SNAr->C2_C4_Competition Outcome depends on nucleophile, leaving group, and reaction conditions

Caption: Logic diagram illustrating the factors determining regioselectivity.

Suzuki_Workflow A 1. Combine Reactants & Catalyst (this compound, boronic acid, Pd catalyst, base) B 2. Inert Atmosphere (Evacuate & backfill with N2/Ar) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction Mixture (e.g., 90 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Pure 2-Chloro-6-methyl-4-arylpyridine G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The differential reactivity of the halogen substituents in this compound provides a powerful handle for regioselective synthesis. Palladium-catalyzed cross-coupling reactions reliably proceed at the more reactive C4-bromo position, offering a straightforward route to a wide array of 4-substituted-2-chloro-6-methylpyridines. In contrast, nucleophilic aromatic substitution reactions exhibit more nuanced regioselectivity that is dependent on the specific reaction partners and conditions, necessitating careful experimental design and analysis. The protocols and data presented herein serve as a valuable resource for chemists seeking to exploit the synthetic potential of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols: 4-Bromo-2-chloro-6-methylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-chloro-6-methylpyridine and structurally similar building blocks in the synthesis of potent kinase inhibitors. This document outlines key synthetic strategies, presents detailed experimental protocols, and summarizes the biological activity of resulting compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other proliferative diseases. The pyridine scaffold is a privileged structure in the design of these inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. Halogenated pyridines, such as this compound, serve as versatile synthetic intermediates, allowing for the introduction of diverse functionalities through cross-coupling reactions. The bromine and chlorine atoms at positions 4 and 2, respectively, offer orthogonal reactivity, enabling sequential and site-selective modifications.

This document focuses on the application of substituted bromopyridines in the synthesis of kinase inhibitors, with a detailed focus on the synthesis of Ponatinib (AP24534), a potent pan-BCR-ABL inhibitor. While the synthesis of Ponatinib utilizes a structurally related bromoaniline, the synthetic principles and protocols are directly applicable to this compound and provide a robust framework for the design and synthesis of novel kinase inhibitors.

Key Synthetic Reactions

The synthetic utility of this compound and its analogs in kinase inhibitor synthesis primarily relies on palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the complex molecular architectures of kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing groups. These groups often serve as key hinge-binding motifs in kinase inhibitors.

  • Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the bromopyridine with a terminal alkyne. This linker can be used to position larger chemical groups and to provide conformational rigidity to the inhibitor. The synthesis of Ponatinib provides an excellent example of the application of this reaction.

Application Example: Synthesis of Ponatinib (AP24534), a Pan-BCR-ABL Inhibitor

Ponatinib (AP24534) is a potent, orally active multi-targeted kinase inhibitor that is particularly effective against the T315I "gatekeeper" mutant of BCR-ABL, which confers resistance to other tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[1][2] The synthesis of Ponatinib showcases the strategic use of a substituted bromo-aromatic compound in a key Sonogashira coupling step to construct the core of the inhibitor.[1]

Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Ponatinib effectively inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals and inducing apoptosis in cancer cells.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., CrkL phosphorylation) BCR_ABL->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation CML Chronic Myeloid Leukemia (CML) Proliferation->CML Ponatinib Ponatinib (AP24534) Ponatinib->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Biological Activity of Ponatinib

The inhibitory activity of Ponatinib against various forms of BCR-ABL and other kinases highlights its potency and broad-spectrum activity.

Target KinaseIC50 (nM)Reference
Native BCR-ABL0.5[2]
BCR-ABL T315I11[2]
FGFR1<20[3]
FGFR2<20[3]
FGFR3<20[3]
FGFR4<20[3]
VEGFR21.5[3]
SRC5.4[3]

Experimental Protocols

The following protocols provide a generalized framework for the key synthetic transformations involved in the synthesis of kinase inhibitors using halogenated pyridine or aniline building blocks.

General Experimental Workflow

The synthesis of kinase inhibitors using building blocks like this compound typically follows a multi-step sequence involving one or more cross-coupling reactions.

experimental_workflow start Starting Material (e.g., this compound) step1 Cross-Coupling Reaction 1 (e.g., Sonogashira Coupling) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Functional Group Transformation (Optional) intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Cross-Coupling Reaction 2 (e.g., Amide Coupling) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification bio_assay Biological Assays (Kinase Assays, Cell Proliferation) purification->bio_assay

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 1: Sonogashira Coupling (Ponatinib Synthesis Analogue)

This protocol is adapted from the synthesis of Ponatinib and illustrates the coupling of an aryl halide with a terminal alkyne.[1]

Materials:

  • 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

  • 3-Ethynylimidazo[1,2-b]pyridazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (1.0 eq), 3-ethynylimidazo[1,2-b]pyridazine (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF and triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-2-chloro-6-methylpyridine.

Protocol 3: General Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N cross-coupling of a chloropyridine derivative.

Materials:

  • 2-Chloro-6-methyl-4-arylpyridine (from Protocol 2) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene and stir for 10 minutes.

  • In a separate flask, add the 2-chloro-6-methyl-4-arylpyridine, the amine, and NaOtBu.

  • Add the pre-formed catalyst solution to the second flask via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound and related halogenated pyridines are invaluable building blocks in the synthesis of kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the efficient construction of diverse and potent inhibitors targeting a wide range of kinases. The synthesis of Ponatinib serves as a prime example of how these synthetic strategies can lead to the development of clinically significant therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for the advancement of targeted therapies.

References

Applications of 4-Bromo-2-chloro-6-methylpyridine in Materials Science: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the utility of 4-Bromo-2-chloro-6-methylpyridine will find a versatile building block with significant potential in the synthesis of advanced materials. While specific, detailed application notes for this compound in materials science are not extensively documented in publicly available research, its chemical structure suggests a range of promising applications in organic electronics and coordination chemistry. The presence of reactive bromine and chlorine substituents, coupled with the pyridine core, makes it an attractive precursor for creating functional polymers, organic semiconductors, and ligands for metal-organic frameworks (MOFs).

The dual halogenation of this compound offers chemists precise control over synthetic pathways. The bromine atom is particularly amenable to participation in polymerization and cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[1] This reactivity allows for the incorporation of the pyridine moiety into larger, more complex molecular architectures. The chlorine atom provides an additional reactive site for further functionalization. This dual reactivity is a key feature that makes this molecule a valuable intermediate in the design of novel materials.[1]

Potential Applications in Organic Electronics

The pyridine ring is an electron-deficient system that can facilitate pi-pi stacking interactions, which are crucial for the performance of organic electronic devices.[1] By incorporating this compound into conjugated polymer backbones, researchers can potentially tune the material's electronic and optical properties, such as the band gap, charge transport characteristics, and luminescence.[1] Such tailored polymers are of significant interest for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The pyridine unit can be used to create materials with improved electron transport properties, leading to more efficient and stable OLED devices.

  • Organic Photovoltaics (OPVs): Polymers derived from this building block could be designed to have optimal energy levels for efficient charge separation and transport in solar cells.

  • Organic Field-Effect Transistors (OFETs): The ability to form well-ordered structures through pi-pi stacking is advantageous for achieving high charge carrier mobility in OFETs.[1]

Use as a Precursor for Ligands in Catalysis and MOFs

Beyond organic electronics, this compound can serve as a starting material for the synthesis of novel ligands for catalysis and as building blocks for metal-organic frameworks (MOFs).[1] The nitrogen atom in the pyridine ring can coordinate with metal ions, while the halogen atoms provide anchor points for linking these units into extended, porous structures.[1] MOFs constructed from such ligands could have potential applications in:

  • Gas Storage and Separation: The tunable pore size and chemical environment within the MOF structure can be exploited for the selective adsorption of gases.

  • Heterogeneous Catalysis: The incorporation of catalytically active metal centers within the MOF can lead to highly efficient and recyclable catalysts.

Hypothetical Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Polymerization cluster_4 Material Characterization A This compound F Inert Atmosphere (N2 or Ar) A->F B Diboron Pinacol Ester B->F C Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane) E->F G Heating (e.g., 80-100 °C) F->G H Stirring G->H I Quenching H->I J Extraction I->J K Column Chromatography J->K L Purified Monomer K->L N Polymerization Catalyst (e.g., Pd(PPh3)4) L->N M Co-monomer (e.g., Dibromo-fluorene) M->N O Polymer Precipitation N->O P NMR, GPC O->P Q UV-Vis, Photoluminescence O->Q R Cyclic Voltammetry O->R

A generalized workflow for synthesizing a conjugated polymer.

Quantitative Data Summary

Due to the limited specific research on materials derived from this compound, a table of quantitative data on material properties cannot be provided at this time. Further experimental investigation is required to determine the performance characteristics of materials synthesized using this precursor.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its inherent reactivity and the electronic nature of the pyridine core suggest its potential for creating a new generation of functional organic materials for a variety of applications. The lack of extensive research in this specific area presents a clear opportunity for novel investigations into the synthesis and characterization of materials derived from this versatile intermediate. Researchers are encouraged to explore its utility in the development of next-generation organic electronics and functional porous materials.

References

Application Notes and Protocols for Suzuki Coupling with Bromochloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions involving bromochloropyridine substrates. This class of dihalogenated heterocycles is of significant interest in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. This document outlines the principles of chemoselectivity, provides detailed experimental protocols, and summarizes reaction conditions for achieving successful couplings.

Principle of Reactivity and Chemoselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[1] In the case of bromochloropyridines, the primary challenge and synthetic opportunity lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[2] This principle dictates that the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. Consequently, selective coupling at the bromine-substituted position can be achieved under milder conditions, leaving the chlorine atom intact for subsequent transformations. Achieving coupling at the less reactive C-Cl position often requires more forcing conditions, such as higher temperatures and more robust, electron-rich catalyst systems, and is typically performed after the more reactive C-Br site has been functionalized.[2]

The position of the halogens on the electron-deficient pyridine ring also influences reactivity. Halogens at the 2- and 6-positions are generally more reactive towards oxidative addition than those at the 3- and 5-positions.[2] Careful selection of the catalyst, ligands, base, and solvent is therefore critical to controlling the chemoselectivity of the reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Suzuki-Miyaura coupling of various dihalopyridine substrates. While specific yields will vary depending on the exact boronic acid and substrate isomer used, these tables provide a clear overview of the catalyst systems and conditions that have proven effective for these challenging couplings.

Table 1: Selective Suzuki Coupling at the C-Br position of Bromochloropyridines (Representative Conditions)

BromochloropyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9018~75-85
2-Bromo-6-chloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012-18~80-95
3-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (2.0)1,4-Dioxane10016~70-90
2-Bromo-5-chloropyridine3-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)8512~70-85

Yields are representative and based on analogous reactions found in the literature. Actual yields may vary.

Table 2: Suzuki Coupling at the C-Cl position (Representative Conditions for less reactive halides)

Chloropyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,6-DichloropyridineHeptyl pinacol boronic esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)10018>90 (dialkylation)
2,4-DichloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)IPr (4.5)K₂CO₃ (3.0)THF6018~70-80 (C4-selective)
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (5:1)10018~75-85

Note: Coupling at the C-Cl position often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to achieve high yields.[3][4]

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product ArylHalide Ar-X (Bromochloropyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Trans Base Base (e.g., K₃PO₄) Base->Trans Experimental_Workflow start Start setup Reaction Setup: - Add bromochloropyridine, boronic acid, base, and catalyst to a dry Schlenk flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). setup->inert solvent Solvent Addition: - Add degassed solvent(s) via syringe. inert->solvent reaction Reaction: - Heat the mixture to the specified temperature with vigorous stirring. solvent->reaction monitor Monitoring: - Track reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to RT, dilute with organic solvent, wash with water and brine. monitor->workup Complete dry Drying & Concentration: - Dry organic layer (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. workup->dry purify Purification: - Purify the crude product by flash column chromatography. dry->purify end End (Pure Product) purify->end

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Suzuki-Miyaura cross-coupling reaction involving 4-bromo-2-chloro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving a low yield?

Several factors can contribute to poor outcomes with this specific substrate. The primary challenges include achieving selective reaction at the C-4 bromine position over the C-2 chlorine, and potential inhibition of the palladium catalyst by the pyridine nitrogen.[1]

Common Causes and Solutions:

  • Poor Chemoselectivity: The C-Br bond is significantly more reactive than the C-Cl bond, and oxidative addition of palladium should preferentially occur at the C-Br position.[2][3] If you observe side products or no reaction, the catalytic system may not be optimal.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1] The use of bulky, electron-rich phosphine ligands can shield the palladium center and mitigate this inhibition.[1][4]

  • Inactive Catalyst: Ensure the palladium catalyst has been properly handled and stored under an inert atmosphere. The Pd(0) species is the active catalyst; if using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction.[5]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.[6][7] Poor solubility of the base can limit its effectiveness.

  • Degradation of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially in the presence of water and a strong base.[5][6]

Q2: How can I improve the selectivity for coupling at the C-4 (Bromo) position?

Achieving high selectivity is key when working with dihalogenated pyridines. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling generally follows the trend: C-I > C-Br >> C-Cl.[3][8]

  • Leverage Inherent Reactivity: The C-Br bond at the 4-position is inherently more reactive than the C-Cl bond at the 2-position. Standard Suzuki conditions should favor reaction at the C-Br position.[2]

  • Mild Reaction Conditions: Using milder reaction temperatures (e.g., 80-90 °C) can enhance selectivity, as the higher activation energy required for C-Cl bond cleavage is less likely to be overcome.

  • Catalyst/Ligand System: While many standard catalysts work, systems known for high reactivity might lead to over-reaction or loss of selectivity. For challenging substrates, advanced ligands like SPhos or XPhos are often effective.[1][4] For routine couplings, Pd(PPh₃)₄ or PdCl₂(dppf) can provide good results.[9]

Q3: I suspect catalyst poisoning. What are the signs and how can I prevent it?

Catalyst poisoning by the pyridine nitrogen is a common issue. Signs include a stalled reaction (incomplete conversion despite extended reaction times) or a complete lack of reactivity.

  • Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos is a primary strategy.[1] These ligands create a sterically hindered environment around the palladium atom, which discourages coordination with the pyridine nitrogen.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active Pd(0) species in situ.

  • Consider Pyridine N-Oxides: In some cases, converting the pyridine to its corresponding N-oxide can prevent catalyst inhibition. The N-oxide can be reduced back to the pyridine in a subsequent step.[10]

Q4: What are the recommended starting conditions for this reaction?

For a successful and selective Suzuki coupling of this compound, a well-chosen set of initial conditions is crucial. The following table summarizes a common starting point.

ComponentRecommendationPurposeCommon Equivalents
Substrate This compoundElectrophile1.0
Boronic Acid Aryl- or Heteroarylboronic AcidNucleophile1.2 - 1.5
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)C-C Bond Formation2-5 mol%
Ligand (If using a precursor like Pd₂(dba)₃)Stabilize & Activate Catalyst4-10 mol%
Base K₂CO₃ or K₃PO₄Activates Boronic Acid2.0 - 3.0
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 5:1)Dissolve Reagents-
Temperature 80 - 100 °CProvide Activation Energy-

Note: These are generalized conditions and may require optimization for specific boronic acids.[11][12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem: No Reaction or Very Low Conversion

If your reaction shows no product formation or the starting material is largely unconsumed, consider the following troubleshooting steps.

// Nodes Start [label="Problem:\nNo Reaction / Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="1. Check Catalyst System", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="2. Evaluate Base & Solvent", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="3. Verify Reagent Quality", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="4. Increase Temperature", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Catalyst1 [label="Switch to a more robust ligand\n(e.g., SPhos, XPhos)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Catalyst2 [label="Use fresh catalyst and ensure\nthorough degassing", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Base1 [label="Use a stronger base (K₃PO₄, Cs₂CO₃)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Base2 [label="Ensure base is soluble or add\nH₂O as a co-solvent", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Reagent1 [label="Use a more stable boronic ester\n(e.g., pinacol ester)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Temp1 [label="Incrementally increase heat\n(e.g., to 110 °C)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> CheckCatalyst; Start -> CheckBase; Start -> CheckReagents; Start -> CheckTemp;

CheckCatalyst -> Sol_Catalyst1 [label="Suspect catalyst poisoning"]; CheckCatalyst -> Sol_Catalyst2 [label="Suspect catalyst deactivation"]; CheckBase -> Sol_Base1 [label="If using a weak base (e.g., NaHCO₃)"]; CheckBase -> Sol_Base2 [label="If base solubility is poor"]; CheckReagents -> Sol_Reagent1 [label="If protodeboronation is likely"]; CheckTemp -> Sol_Temp1 [label="If reaction is sluggish"]; } mend Caption: Troubleshooting workflow for no/low conversion.

Problem: Significant Side Product Formation

The presence of undesired products, such as homo-coupled boronic acid or dehalogenated starting material, requires a different set of corrective actions.

Common Side Reactions and Their Mitigation:

Side ProductProbable CauseRecommended Solution
Homo-coupled Boronic Acid (R-R) Presence of oxygen in the reaction mixture.[5]Thoroughly degas all solvents and reagents. Maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.
Dehalogenated Pyridine (H replaces Br) Presence of water and a strong base leading to hydrolysis.[6]Use anhydrous solvents and ensure the base is dry. Alternatively, a milder base might be required.
Coupling at C-2 Position (Cl) Reaction conditions are too harsh (e.g., excessively high temperature), overcoming the bond energy difference.Reduce the reaction temperature. Screen different catalyst systems that offer higher selectivity at lower temperatures.

// Nodes Start [label="Problem:\nSide Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HomoCoupling [label="Homo-coupling of\nBoronic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenation [label="Dehalogenation\n(H replaces Br)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WrongPosition [label="Coupling at C-2 (Cl)\ninstead of C-4 (Br)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes Cause_O2 [label="Cause:\nOxygen Present", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_H2O [label="Cause:\nExcess Water / Strong Base", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Harsh [label="Cause:\nConditions Too Harsh", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_O2 [label="Solution:\nThoroughly Degas\nReagents & Solvents", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_H2O [label="Solution:\nUse Anhydrous Solvents\n& Dry Base", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Harsh [label="Solution:\nReduce Temperature &\nScreen Catalysts", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> HomoCoupling; Start -> Dehalogenation; Start -> WrongPosition;

HomoCoupling -> Cause_O2 -> Sol_O2; Dehalogenation -> Cause_H2O -> Sol_H2O; WrongPosition -> Cause_Harsh -> Sol_Harsh; } mend Caption: Identifying and solving side product formation.

Experimental Protocol

General Procedure for Selective Suzuki Coupling at the C-4 Position

This protocol is a representative example and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add degassed solvents, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.[6]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[8][11]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][11]

References

Technical Support Center: Suzuki Coupling of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dihalopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Find answers to frequently asked questions, consult troubleshooting guides, and access detailed experimental protocols to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing Suzuki coupling with dihalopyridines?

The Suzuki-Miyaura coupling, while versatile, can be complicated by several side reactions, especially with heteroaromatic substrates like dihalopyridines.[1] The most prevalent undesired reactions include:

  • Dehalogenation: The replacement of a halogen atom on the pyridine ring with a hydrogen atom, leading to a hydrodehalogenated byproduct.[2][3] This is particularly common with electron-deficient N-heterocyclic halides.[2]

  • Homocoupling: The self-coupling of the organoboron reagent (boronic acid or ester) to form a biaryl byproduct.[4] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5]

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, where the boron group is replaced by a hydrogen atom. This is often an issue in aqueous basic conditions.[4][6]

  • Poor Regioselectivity: When the two halogen atoms on the pyridine ring have similar reactivity, the reaction can yield a mixture of mono-substituted isomers, or proceed to double substitution.[7][8]

Q2: What causes dehalogenation and how can it be minimized?

Dehalogenation is a significant side reaction where the halide is replaced by a hydrogen atom.[2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the palladium complex reacting with bases, solvents (like alcohols), or trace water.[2] This Pd-H species then undergoes reductive elimination with the pyridine ring to yield the dehalogenated product.[2]

Factors that increase susceptibility:

  • Halide Identity: The tendency for dehalogenation follows the order: I > Br > Cl.[2][9]

  • Substrate Electronics: Electron-deficient rings, such as pyridines, are more prone to dehalogenation.[2]

  • Reaction Conditions: High temperatures and long reaction times can increase the incidence of dehalogenation.[3]

Strategies to minimize dehalogenation:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the dehalogenation pathway.[2]

  • Base Selection: Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄, which are less likely to be hydride sources.[2]

  • Protecting Groups: For N-H containing heterocycles (like pyrroles, which share some reactivity characteristics), protecting the nitrogen can suppress dehalogenation.[10]

Q3: How can I prevent homocoupling of my boronic acid reagent?

Homocoupling of the boronic acid to form a symmetrical biaryl is a common impurity.[11] This reaction is primarily promoted by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[5][12][13]

Strategies to prevent homocoupling:

  • Thorough Degassing: Rigorously remove dissolved oxygen from the reaction mixture and solvents. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution or by using freeze-pump-thaw cycles.[2][4][6] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[6]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that efficiently generates the active Pd(0) species in situ.[4]

  • Add a Reducing Agent: In some cases, adding a mild reducing agent can minimize the concentration of free Pd(II) in the reaction mixture.[11][12]

Q4: Why is regioselectivity a major challenge with dihalopyridines?

Regioselectivity is a critical issue because dihalopyridines offer two potential sites for reaction. The selectivity is determined by the relative rates of oxidative addition at each carbon-halogen (C-X) bond.[7][14] Several factors influence this:

  • Halogen Reactivity: The inherent reactivity of C-X bonds follows the order C-I > C-Br > C-Cl, due to bond strength differences.[15] For a substrate like 2-bromo-4-iodopyridine, the reaction will selectively occur at the more reactive C-I bond.[15]

  • Electronic Effects: For dihalopyridines with the same halogen (e.g., 2,4-dichloropyridine), the position of the nitrogen atom is key. Halides in the alpha position (C2) are typically more reactive than those at other positions due to the electron-withdrawing nature of the pyridine nitrogen making the C2 carbon more electrophilic.[7]

  • Steric Hindrance: Bulky substituents near one of the halogen atoms can hinder the approach of the palladium catalyst, favoring reaction at the less sterically encumbered position.

  • Catalyst/Ligand System: The choice of ligand can sometimes override the intrinsic reactivity. Bulky, electron-rich ligands can alter the selectivity, sometimes favoring reaction at an unconventional position.[7][14] For example, in 2,4-dibromopyridine couplings, the ligand-to-palladium ratio can invert the regioselectivity between the C2 and C4 positions.[7]

Troubleshooting Guide

Problem: Low Yield or No Reaction
Possible Cause Suggested Solution
Low Reactivity of Aryl Chloride The C-Cl bond is strong, making oxidative addition difficult.[6][16] Use a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, NHC ligands) and a strong base like K₃PO₄.[4] Consider increasing the reaction temperature.[4]
Catalyst Deactivation Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is under a strict inert atmosphere and all solvents are thoroughly degassed.[6]
Poor Transmetalation The transfer of the organic group from boron to palladium may be slow. Ensure the boronic acid or ester is pure. The choice of base is critical for activating the boronic acid; screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
Inhibitory Coordination The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[2] Using bulky ligands can sterically shield the metal center and mitigate this effect.[4]
Problem: Significant Formation of Side Products
Observed Side Product Possible Cause Suggested Solution
Dehalogenated Pyridine Formation of a Pd-H species.[2] This can be caused by the base, solvent (e.g., alcohols), or water.[1][2]Switch to a weaker, non-nucleophilic base (K₃PO₄, K₂CO₃).[2] Use an aprotic solvent. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) which can favor the desired coupling pathway.[2]
Homocoupled Biaryl Presence of oxygen in the reaction mixture.[4][5] Inefficient reduction of a Pd(II) precatalyst.[4]Degas solvents and the reaction mixture thoroughly with an inert gas (N₂ or Ar).[4][6] Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.[4]
Protodeboronated Arene Cleavage of the C-B bond by a proton source, often from aqueous base.[4][6]Use anhydrous conditions if possible. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[4]
Problem: Incorrect Regioisomer or Double Substitution
Observed Issue Possible Cause Suggested Solution
Mixture of Isomers The two C-X bonds have similar reactivity.Enhance selectivity by choosing a dihalopyridine with different halogens (e.g., bromo-iodo). If using identical halogens, screen different ligands. Bulky ligands can impart greater steric sensitivity.[7][14] Lowering the reaction temperature may also improve selectivity.
Double Substitution The mono-substituted product is reacting further.Use a stoichiometric amount of the boronic acid (e.g., 1.0-1.2 equivalents). Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature can also help control the reaction rate.

Data Summary

The choice of ligand and base is critical for controlling side reactions and achieving desired regioselectivity. The following table summarizes the effects of different reaction parameters as reported in the literature.

Parameter Effect on Reaction Outcome Typical Recommendations for Dihalopyridines
Catalyst Ligand Influences catalyst activity, stability, and selectivity. Bulky, electron-rich ligands promote difficult oxidative additions (e.g., with chlorides) and can prevent catalyst inhibition by the pyridine nitrogen.[2][4] Can also be used to control regioselectivity.[7][14]For chlorides/difficult couplings: Buchwald ligands (SPhos, XPhos), NHC ligands (IPr).[2][4] For controlling selectivity: PPh₃, dppf, or more sterically demanding ligands like QPhos, P(t-Bu)₃.[7][14]
Base Activates the boronic acid for transmetalation. The strength and type of base can influence side reactions like dehalogenation and protodeboronation.[4]General Use: K₂CO₃, Na₂CO₃.[4] For challenging couplings/to avoid dehalogenation: K₃PO₄, Cs₂CO₃.[2][4]
Solvent Affects solubility and reaction rates. Protic solvents (e.g., alcohols) can be a source of hydrides for dehalogenation.[1][2] A mixture including water is often required.Commonly Used: Dioxane/H₂O, Toluene/H₂O, THF/H₂O.[1][17]
Temperature Higher temperatures can overcome activation barriers for less reactive halides (chlorides) but may also increase the rate of side reactions like dehalogenation.[3][4]Typical Range: 80-120 °C.[2][6] Microwave irradiation can sometimes provide rapid heating and improved yields.[8]

Key Experimental Protocol

Regioselective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine

This protocol details a selective mono-arylation, leveraging the higher reactivity of the C-I bond over the C-Br bond.[15]

1. Reagents & Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[15]

  • Seal the flask.

2. Inert Atmosphere:

  • Evacuate the flask using a vacuum pump and then backfill with an inert gas (Nitrogen or Argon).[15]

  • Repeat this evacuation-backfill cycle three times to ensure a completely oxygen-free environment.[15]

3. Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).[15]

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[15]

4. Reaction:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[15]

  • Monitor the reaction progress by TLC or LC-MS until the starting dihalopyridine is consumed.

5. Work-up:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash sequentially with water and then brine.[2]

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][15]

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-bromopyridine.[2][15]

Visualized Workflows and Mechanisms

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Side_Reactions Suzuki Cycle & Side Reactions pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex homocoupling Homocoupling pd0->homocoupling Oxidation by O₂ trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex pd_hydride H-Pd(II)L₂(X) oa_complex->pd_hydride [H⁻] source (base, solvent) trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination aryl_halide Ar-X (Dihalopyridine) aryl_halide->oa_complex Oxidative Addition boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex Transmetalation boronic_acid->homocoupling base Base (e.g., K₂CO₃) base->trans_complex dehalogenation Dehalogenation dehal_product Ar-H pd_hydride->dehal_product Reductive Elimination homo_product Ar'-Ar' homocoupling->homo_product oxygen O₂ oxygen->homocoupling

Caption: The Suzuki catalytic cycle with points of divergence for dehalogenation and homocoupling side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield start Problem: Low Yield q1 Is unreacted starting material observed? start->q1 q2 Are significant side products present? q1->q2 No a1_yes Reaction is Sluggish or Stalled q1->a1_yes Yes a2_yes Side reactions are consuming starting materials. q2->a2_yes Yes a1_no Complex mixture or decomposition observed. q2->a1_no No sol1 Solution: 1. Use more active catalyst (e.g., Buchwald ligand). 2. Increase temperature. 3. Screen different bases. a1_yes->sol1 sol2 Solution: 1. Check for dehalogenation/homocoupling. 2. Ensure rigorous degassing. 3. Change base/solvent system. a2_yes->sol2 sol3 Solution: 1. Lower reaction temperature. 2. Use a more stable boronic acid derivative (ester/trifluoroborate). 3. Re-evaluate ligand choice. a1_no->sol3

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions of dihalopyridines.

References

How to avoid homocoupling in reactions with 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-methylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on avoiding undesired homocoupling reactions during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in reactions with this compound?

A1: Homocoupling is a common side reaction in cross-coupling chemistry where two molecules of the same coupling partner react with each other. For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes your starting material, reduces the yield of the desired product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1][2]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][3]

  • Oxygen-Mediated Homocoupling: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][4] These Pd(II) species can then promote the homocoupling of organometallic reagents like boronic acids.[1][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst, it can directly react with the organometallic reagent to generate the homocoupled product during its in-situ reduction to the active Pd(0) catalyst.[3][4][5]

Q3: In this compound, which halide is more reactive in a typical palladium-catalyzed cross-coupling reaction?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[6][7] Therefore, the C-Br bond at the 4-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the 4-position under carefully controlled conditions.

Q4: Can the choice of ligand significantly reduce homocoupling?

A4: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle.[2][8] This helps the intended reaction outcompete the undesired homocoupling pathway.[2]

Q5: Are there specific cross-coupling reactions that are prone to homocoupling with substrates like this compound?

A5: Homocoupling can be a side reaction in many palladium-catalyzed cross-couplings. In Suzuki reactions, boronic acid homocoupling is a well-documented issue.[1][2] In Sonogashira couplings, dimerization of the terminal alkyne (Glaser coupling) is a common homocoupling side reaction, which can be promoted by copper co-catalysts in the presence of oxygen.[4] Stille couplings can also exhibit homocoupling of the organostannane reagent.[9]

Troubleshooting Guides

Issue 1: Significant formation of homocoupled byproduct detected.

This is a common issue that can drastically reduce the yield of your desired product. Follow this troubleshooting workflow to diagnose and resolve the problem.

G cluster_deoxygenation Deoxygenation Solutions cluster_pd Palladium Source Solutions cluster_ligand Ligand Solutions cluster_reagent Reagent Addition Solutions cluster_base Base/Solvent Solutions start High Homocoupling Detected deoxygenation Step 1: Verify Deoxygenation Protocol start->deoxygenation pd_source Step 2: Evaluate Palladium Source deoxygenation->pd_source If problem persists sparge Use inert gas sparging (N2 or Ar) for 30-60 min. [12] deoxygenation->sparge fpt Employ Freeze-Pump-Thaw (3 cycles) for solvents. [1] deoxygenation->fpt ligand Step 3: Optimize Ligand pd_source->ligand If problem persists pd0 Switch from Pd(II) (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd2(dba)3). [5] pd_source->pd0 reducer If using Pd(II), add a mild reducing agent (e.g., K-formate). [3, 14] pd_source->reducer reagent_addition Step 4: Modify Reagent Addition ligand->reagent_addition If problem persists bulky_ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). [5] ligand->bulky_ligand base_solvent Step 5: Screen Base and Solvent reagent_addition->base_solvent If problem persists slow_add Add the organometallic reagent slowly via syringe pump. [5, 8] reagent_addition->slow_add success Homocoupling Minimized base_solvent->success If resolved screen_base Screen milder bases (e.g., K3PO4, KF). [5] base_solvent->screen_base

Caption: A stepwise guide to troubleshooting homocoupling.

Issue 2: Low or no conversion of starting material.

If you are observing poor reactivity with this compound, several factors could be at play.

G cluster_catalyst Catalyst Solutions cluster_conditions Condition Solutions cluster_reagents Reagent Solutions start Low or No Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity reaction_conditions Verify Reaction Conditions catalyst_activity->reaction_conditions If catalyst is active catalyst1 Use a fresh batch of catalyst. catalyst_activity->catalyst1 catalyst2 Ensure appropriate catalyst loading (mol%). [35] catalyst_activity->catalyst2 catalyst3 Select a more active catalyst/ligand system. catalyst_activity->catalyst3 reagent_quality Assess Reagent Quality reaction_conditions->reagent_quality If conditions are correct temp Increase reaction temperature. reaction_conditions->temp time Extend reaction time. reaction_conditions->time base_sol Screen different bases and solvents. reaction_conditions->base_sol success Reaction Optimized reagent_quality->success If reagents are pure reagent1 Ensure starting material is pure. reagent_quality->reagent1 reagent2 Check purity of coupling partner. reagent_quality->reagent2 reagent3 Use anhydrous solvents and reagents. [26] reagent_quality->reagent3

Caption: Troubleshooting workflow for low reaction conversion.

Data on Homocoupling Prevention

Table 1: Effect of Reaction Atmosphere on Homocoupling

EntryAtmosphereHomocoupling Byproduct (%)Desired Product Yield (%)
1Air15-20%70-75%
2Nitrogen Purge5-8%85-90%
3Nitrogen Subsurface Sparge[10]<1%>95%
Data is representative and compiled from studies on various aryl bromides.[10][11]

Table 2: Effect of Palladium Precatalyst on Homocoupling

EntryPalladium SourceAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
1Pd(OAc)₂ (Pd II)None10-15%80-85%
2Pd(OAc)₂ (Pd II)K-formate[10][11]<2%>95%
3Pd₂(dba)₃ (Pd 0)None<3%>95%
Data is representative and based on general principles observed in Suzuki-Miyaura reactions.[2][10][11]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling by employing an inert atmosphere and a suitable catalyst system.

Workflow Diagram:

G reagents 1. Combine Solids: This compound, Boronic Acid, Base, Ligand inert 2. Establish Inert Atmosphere: Evacuate & backfill with N2/Ar (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas_mix 4. Degas Mixture: N2/Ar sparge (15-30 min) solvent->degas_mix catalyst 5. Add Pd Catalyst (under positive N2/Ar flow) degas_mix->catalyst react 6. Heat Reaction (e.g., 80-110 °C) catalyst->react monitor 7. Monitor Progress (TLC/LC-MS) react->monitor workup 8. Workup & Purify monitor->workup

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)[3]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)[3]

  • Base (e.g., K₃PO₄, powdered and dried, 2.0 - 3.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, Toluene)[3]

Procedure:

  • To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, base, and ligand.[5]

  • Seal the flask with a septum and evacuate under high vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times.[4]

  • Add the degassed solvent via syringe.

  • Sparge the resulting mixture by bubbling the inert gas through the solution for 15-30 minutes.[3][5]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling

This protocol avoids a copper co-catalyst to minimize the risk of alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Ligand (if needed, e.g., PPh₃)

  • Base (e.g., Et₃N, DBU, in solvent)[6]

  • Anhydrous, degassed solvent (e.g., THF, MeCN)[6]

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Establish an inert atmosphere as described in the Suzuki protocol.

  • Add the degassed solvent, followed by the terminal alkyne and the amine base.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.

  • Perform an aqueous workup and purify the product as described previously.

References

Preventing protodeboronation in Suzuki reactions of pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protodeboronation in Suzuki-Miyaura cross-coupling reactions of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions of pyridine derivatives?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyridineboronic acid or its ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a protodeboronated pyridine byproduct, which can complicate purification.[1] Pyridineboronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway, making their use in Suzuki-Miyaura coupling reactions challenging.[1]

Q2: What are the primary factors that contribute to protodeboronation of pyridine derivatives?

A: Several factors can influence the rate of protodeboronation:

  • pH of the reaction medium: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions. This is due to the formation of a reactive zwitterionic intermediate.[2] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterion.[2]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[1]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1]

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[1]

Q3: Which pyridineboronic acid isomers are most susceptible to protodeboronation?

A: 2-Pyridylboronic acids are significantly more prone to rapid protodeboronation compared to 3- and 4-pyridylboronic acids.[3][4] Under neutral pH at 70 °C, 2-pyridylboronic acid has a half-life of approximately 25-50 seconds, whereas 3- and 4-pyridylboronic acids have half-lives greater than one week under basic conditions (pH 12, 70 °C).[3][4]

Q4: What are MIDA boronates and how do they help prevent protodeboronation?

A: MIDA (N-methyliminodiacetic acid) boronates are highly stable, crystalline solids that serve as protected forms of boronic acids.[2] They act as a "slow-release" reservoir of the boronic acid under the reaction conditions.[2] This slow release keeps the instantaneous concentration of the unstable free pyridineboronic acid low, thereby minimizing the rate of protodeboronation and favoring the desired Suzuki coupling reaction.[2]

Troubleshooting Guide

Issue 1: Low to no yield of the desired coupled product, with significant recovery of the protodeboronated pyridine starting material.

Potential Cause Troubleshooting Steps
High rate of protodeboronation of the pyridineboronic acid. 1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or an organotrifluoroborate instead of the free boronic acid.[2] 2. Optimize the base: Screen weaker bases (e.g., K₃PO₄, K₂CO₃, CsF) or use a lower concentration of the base.[1] 3. Lower the reaction temperature: If the catalyst system is active enough, reducing the temperature can significantly slow down the rate of protodeboronation. 4. Employ a highly active catalyst: Use a modern, efficient palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald or Buchwald-type ligands) to accelerate the cross-coupling, allowing it to outcompete protodeboronation.[1]
Inappropriate pH. For 2-pyridylboronic acids, avoid neutral pH where protodeboronation is fastest. Shifting the pH to either acidic or basic conditions can increase the stability of the boronic acid.[2]

Issue 2: The reaction is sluggish and incomplete, even when using a stable pyridineboronic ester (e.g., MIDA or pinacol ester).

Potential Cause Troubleshooting Steps
Poor catalyst activity or deactivation. 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.[1] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands are air-sensitive. 3. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction rate and conversion. 4. Screen different catalyst systems: Not all catalyst/ligand combinations are optimal for every substrate. Experiment with different palladium precatalysts and ligands.
Inefficient "slow release" of the boronic acid from the MIDA ester. Ensure the conditions are suitable for the hydrolysis of the MIDA group. This typically requires the presence of a mild base and water.

Issue 3: Formation of significant side products other than the protodeboronated pyridine.

Potential Cause Troubleshooting Steps
Homocoupling of the boronic acid or the aryl halide. 1. Ensure an inert atmosphere: The presence of oxygen can promote homocoupling reactions.[1] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Quantitative Data

Table 1: pH-Dependent Stability of 2-Pyridylboronic Acid

The following table illustrates the dramatic effect of pH on the stability of 2-pyridylboronic acid, highlighting its rapid decomposition at neutral pH.

pHHalf-life (t½) at 70 °CStability
1≥ 2 hoursHigh
4-10~26 secondsVery Low
13≥ 2 hoursHigh

Data sourced from a study on the pH-rate profiles of various heteroaromatic boronic acids in a 1:1 dioxane/water mixture.[5]

Table 2: Comparison of Yields in Suzuki Coupling: 2-Pyridylboronic Acid vs. 2-Pyridyl MIDA Boronate

This table demonstrates the significant improvement in reaction yields when using a stable MIDA boronate compared to the free boronic acid, especially with challenging coupling partners.

Aryl HalideBoron ReagentYield (%)
4-Chloroacetophenone2-Pyridylboronic acidLow to moderate
4-Chloroacetophenone2-Pyridyl MIDA boronateExcellent
2-Chlorotoluene2-Pyridylboronic acidVery little product
2-Chlorotoluene2-Pyridyl MIDA boronate94
2,6-Dimethoxychlorobenzene2-Pyridylboronic acidIneffective
2,6-Dimethoxychlorobenzene2-Pyridyl MIDA boronateSynthetically useful yield

This data is a qualitative summary from comparative studies.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol provides a robust starting point for the coupling of 2-pyridyl MIDA boronates, designed to minimize protodeboronation.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (chloride, bromide, or iodide) (1.0 equiv)

  • XPhos-Pd-G3 (or other suitable Pd precatalyst) (5 mol %)

  • Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol %)

  • Diethanolamine (DEA) (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.125 M with respect to the aryl halide.

  • Add diethanolamine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Signaling Pathways and Logical Relationships

Protodeboronation_Pathway cluster_start Starting Material cluster_products Products PyB_OH2 2-Pyridylboronic Acid Neutral_pH Neutral pH Acidic_pH Acidic pH Basic_pH Basic pH Zwitterion Reactive Zwitterion Neutral_pH->Zwitterion Favors formation Protonated Protonated Species Acidic_pH->Protonated Favors formation Boronate Boronate Anion Basic_pH->Boronate Favors formation Protodeboronation Protodeboronation Product Zwitterion->Protodeboronation Rapid fragmentation Suzuki_Product Desired Suzuki Product Protonated->Suzuki_Product Suppresses protodeboronation Boronate->Suzuki_Product Suppresses protodeboronation

Caption: Mechanism of 2-pyridylboronic acid protodeboronation.

Experimental Workflows

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction of Pyridine Derivative Check_Protodeboronation Significant Protodeboronation Observed? Start->Check_Protodeboronation Strategy_Protodeboronation Implement Strategies to Minimize Protodeboronation Check_Protodeboronation->Strategy_Protodeboronation Yes Check_Catalyst Catalyst Inactivity or Decomposition Suspected? Check_Protodeboronation->Check_Catalyst No Use_Stable_Derivative Use Stable Boron Reagent (MIDA, Pinacol, etc.) Strategy_Protodeboronation->Use_Stable_Derivative Optimize_Conditions Optimize Reaction Conditions (Base, Temp, Catalyst) Strategy_Protodeboronation->Optimize_Conditions End Improved Yield Use_Stable_Derivative->End Optimize_Conditions->End Strategy_Catalyst Address Catalyst Issues Check_Catalyst->Strategy_Catalyst Yes Check_Other_Side_Products Other Side Products (e.g., Homocoupling)? Check_Catalyst->Check_Other_Side_Products No Inert_Atmosphere Ensure Rigorous Inert Atmosphere Strategy_Catalyst->Inert_Atmosphere Fresh_Catalyst Use Fresh/High-Purity Catalyst and Ligand Strategy_Catalyst->Fresh_Catalyst Screen_Catalysts Screen Different Catalyst Systems Strategy_Catalyst->Screen_Catalysts Inert_Atmosphere->End Fresh_Catalyst->End Screen_Catalysts->End Strategy_Other Optimize to Minimize Other Side Reactions Check_Other_Side_Products->Strategy_Other Yes Check_Other_Side_Products->End No Adjust_Stoichiometry Adjust Reagent Stoichiometry Strategy_Other->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Strategy_Other->Lower_Temp Adjust_Stoichiometry->End Lower_Temp->End

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Buchwald-Hartwig amination of 4-Bromo-2-chloro-6-methylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of catalyst loading for the Buchwald-Hartwig amination of this compound.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate when optimizing catalyst loading?

Low or no conversion is a common issue, particularly with challenging substrates like di-substituted pyridines. When optimizing catalyst loading, consider the following:

  • Catalyst Precursor and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-deficient and sterically hindered substrates, standard catalysts may be insufficient.

    • Palladium Source: Pre-formed palladium catalysts (precatalysts) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] Precatalysts can lead to more reliable formation of the active catalyst.[2]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition and reductive elimination steps with aryl chlorides and bromides.[3] Consider ligands such as RuPhos, XPhos, or BrettPhos, which have proven effective for difficult couplings.[3]

  • Initial Catalyst Loading: While the goal is to optimize and reduce catalyst loading, starting with a higher concentration can be a useful diagnostic tool. For challenging substrates, an initial loading of 2-5 mol% may be necessary to achieve any conversion.[3][4]

  • Reaction Temperature: Higher temperatures (typically 80-110 °C) are often required to overcome the activation barrier for the oxidative addition of the C-Br and C-Cl bonds.[3]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[3][6]

Q2: I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction.[3] It can arise from various pathways, including reaction with trace water or β-hydride elimination from the amine. To suppress this:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired amination versus undesired side reactions. Screening different bulky phosphine ligands is recommended.

  • Base Selection: The purity and strength of the base are important. While strong bases like NaOtBu are often used, they can sometimes promote side reactions.[5] Ensure the base is anhydrous and of high purity.[3]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) can help favor the productive C-N bond formation.[3]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize water-related decomposition pathways.[3][6]

Q3: How does catalyst loading affect the regioselectivity of the amination on this compound?

For di-substituted pyridines, achieving high regioselectivity can be challenging. The C-Br bond is generally more reactive than the C-Cl bond in Buchwald-Hartwig aminations, suggesting that amination will preferentially occur at the 4-position.[2] However, the catalyst system can influence this selectivity.

  • Lower Catalyst Loading: In some cases, lower catalyst loadings can enhance selectivity by favoring the reaction at the more reactive site before the catalyst has a chance to react at the less reactive C-Cl bond.

  • Ligand Effects: The steric and electronic properties of the ligand can play a crucial role in directing the regioselectivity. A systematic screening of ligands at a fixed catalyst loading is advisable to identify the optimal system for the desired isomer.

Frequently Asked Questions (FAQs)

Q4: What is a typical starting catalyst loading for the Buchwald-Hartwig amination of an aryl bromide?

For standard aryl bromides, a catalyst loading of 1-2 mol% of the palladium precursor is a common starting point.[5] However, for more challenging substrates like this compound, a higher initial loading of 2-5 mol% may be necessary to ensure the reaction proceeds.[3][4]

Q5: Is it always better to use a lower catalyst loading?

While lower catalyst loading is desirable from a cost and environmental perspective, it may not always be optimal for reaction performance.[7]

  • Turnover Number (TON) and Turnover Frequency (TOF): Lowering the catalyst loading increases the TON (moles of product per mole of catalyst) and can sometimes increase the TOF (turnover number per unit time), but only if the reaction rate is not significantly compromised.

  • Reaction Time and Yield: Very low catalyst loadings may lead to incomplete conversion or require significantly longer reaction times. The optimal loading is a balance between efficiency, cost, and practicality.

Q6: What are the visual indicators of a successful or failed reaction?

While not definitive, some visual cues can be informative:

  • Color Change: Palladium-catalyzed reactions often exhibit color changes. The formation of a dark-colored solution (often dark red, brown, or black) can indicate the formation of the active Pd(0) species.

  • Precipitate Formation: The formation of a salt byproduct (e.g., NaBr) is expected. However, the precipitation of palladium black can indicate catalyst decomposition and a failed reaction.

Q7: Can I reuse the palladium catalyst?

In principle, the palladium catalyst is regenerated at the end of the catalytic cycle. However, in practice, catalyst deactivation can occur. For laboratory-scale reactions, catalyst recycling is uncommon. In industrial settings, processes may be designed to recover and reuse the palladium.[8]

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Outcome

This table summarizes the expected impact of varying the catalyst loading on key reaction parameters for the amination of this compound with a generic amine.

Catalyst Loading (mol%)Expected Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
5>9519~1.6
29045~3.8
17575~6.3
0.550100~8.3
0.1<10<100Low

Note: The data presented are representative and will vary depending on the specific amine, ligand, base, solvent, and temperature used.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading

This protocol provides a general methodology for screening catalyst loading for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3) and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the vial.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the limiting reagent).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Conversion CheckCatalyst Verify Catalyst System Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions Start->CheckConditions IncreaseLoading Increase Catalyst Loading (2-5 mol%) CheckCatalyst->IncreaseLoading Initial test ChangeLigand Screen Bulky Ligands (e.g., RuPhos, XPhos) CheckCatalyst->ChangeLigand If still no conversion UsePrecatalyst Use a Precatalyst (e.g., G3/G4) CheckCatalyst->UsePrecatalyst For reproducibility IncreaseTemp Increase Temperature (80-110 °C) CheckConditions->IncreaseTemp InertAtmosphere Ensure Strict Inert Atmosphere CheckConditions->InertAtmosphere DrySolvent Use Dry, Degassed Solvent CheckConditions->DrySolvent Success Reaction Improvement IncreaseLoading->Success ChangeLigand->Success UsePrecatalyst->Success IncreaseTemp->Success InertAtmosphere->Success DrySolvent->Success

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Catalytic Cycle and Key Optimization Points

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X CatalystLoading Catalyst Loading Affects Rate Pd0->CatalystLoading PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl LigandChoice Ligand Choice Crucial for OxAdd & RedElim OxAdd->LigandChoice AmineCoord Amine Coordination PdII_Aryl->AmineCoord Amine, Base PdII_Amine [L-Pd(II)(Aryl)(Amine)]+X- AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Aryl-Amine RedElim->Product RedElim->LigandChoice

Caption: Key optimization points in the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Purification of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-chloro-6-methylpyridine from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials, isomeric byproducts, and over-halogenated species. For instance, if the synthesis involves the bromination of 2-chloro-6-methylpyridine, you can expect to find isomeric monobrominated and potentially dibrominated pyridines. These isomers often have very similar physical and chemical properties, making their separation challenging.[1][2]

Q2: My crude product is a dark oil/solid. What is the first step I should take for purification?

A2: A general and effective first step for purifying crude products from many organic reactions is an aqueous workup followed by extraction.[3] This procedure helps to remove inorganic salts, acids, or bases, and other water-soluble impurities.

Q3: Column chromatography is not giving good separation. What can I do?

A3: Poor separation during column chromatography is a common issue, especially with isomeric impurities that have similar polarities.[2] To improve separation, you can try optimizing the eluent system by using a shallower gradient or by exploring different solvent mixtures. For basic compounds like pyridines, which can interact strongly with the acidic silica gel causing peak tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and resolution.[1] Alternatively, you could consider using a different stationary phase, such as alumina.

Q4: I am attempting to recrystallize my product, but it is "oiling out". What does this mean and how can I fix it?

A4: "Oiling out" occurs when a compound comes out of the recrystallization solvent as a liquid instead of forming solid crystals. This typically happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To remedy this, you can try adding more solvent to the mixture. If that doesn't work, selecting a different solvent or a co-solvent system with a lower boiling point might be necessary.

Q5: How can I confirm the purity of my final product?

A5: A multi-technique approach is recommended for assessing the purity of your this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for identifying volatile impurities and isomers. High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of your desired product and identifying any isomeric impurities that may be present.[4]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers by Column Chromatography

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and one or more isomers.

  • Similar Rf values for the product and impurities on TLC plates.

Troubleshooting Workflow:

Troubleshooting Poor Separation start Poor Isomer Separation check_tlc Re-evaluate TLC (Different Solvent Systems) start->check_tlc optimize_gradient Optimize Gradient (Shallower Gradient) check_tlc->optimize_gradient add_modifier Add Eluent Modifier (e.g., 0.1-1% Triethylamine) optimize_gradient->add_modifier end_success Improved Separation optimize_gradient->end_success Success change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase add_modifier->end_success Success alternative_method Consider Alternative Purification (e.g., Recrystallization, HPLC) change_stationary_phase->alternative_method change_stationary_phase->end_success Success end_fail Separation Still Poor alternative_method->end_fail

Caption: A logical workflow for troubleshooting poor separation of isomers during column chromatography.

Issue 2: Low Recovery of Product After Purification

Symptoms:

  • The final mass of the purified product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Product remains in the aqueous layer during extraction. Ensure the pH of the aqueous layer is basic before extraction to deprotonate the pyridine nitrogen, making it more soluble in organic solvents. Perform multiple extractions (e.g., 3 times) to maximize recovery.
Product is too soluble in the recrystallization solvent. If the yield from recrystallization is low, try to reduce the amount of solvent used. You can also try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce further precipitation.
Product is degrading on the silica gel column. For sensitive compounds, minimizing the time on the column is crucial. You can try running the column with a slightly more polar eluent to speed up the elution. Deactivating the silica gel with a base like triethylamine can also prevent degradation of basic compounds.
Product is co-eluting with a non-volatile impurity. If a significant impurity is co-eluting with your product, a secondary purification step like recrystallization or preparative HPLC might be necessary.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Type Potential Structures Likely Origin Separation Difficulty
Isomeric Byproducts 3-Bromo-2-chloro-6-methylpyridine, 5-Bromo-2-chloro-6-methylpyridineNon-regioselective bromination of 2-chloro-6-methylpyridine.High
Over-halogenated Byproducts Di-bromo-2-chloro-6-methylpyridine isomersExcess of brominating agent or harsh reaction conditions.Medium to High
Unreacted Starting Material 2-chloro-6-methylpyridineIncomplete reaction.Low to Medium
Dehalogenated Byproduct 4-Bromo-6-methylpyridineSide reaction during synthesis or purification.Medium

Table 2: Suggested Starting Conditions for Purification Methods

Purification Method Parameter Suggested Starting Condition Notes
Flash Column Chromatography Stationary Phase Silica Gel (230-400 mesh)For basic compounds, consider deactivating with triethylamine.
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 0% to 20% Ethyl Acetate)The optimal gradient should be determined by TLC analysis.
Recrystallization Solvent System Ethanol/Water, Ethyl Acetate/Hexane, or IsopropanolThe ideal solvent should dissolve the compound when hot and have low solubility when cold.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is a general first step to remove water-soluble impurities from the crude reaction mixture.[3]

Materials:

  • Crude reaction mixture

  • Ethyl acetate or other suitable organic solvent

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water, dilute the mixture with ethyl acetate. If the solvent is water-miscible, carefully add water and then extract the product with ethyl acetate (perform this step 3 times for optimal extraction).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid), then with deionized water, and finally with brine. The brine wash helps to remove residual water from the organic phase.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying the crude product using flash column chromatography.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate gradient)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Experimental Workflow:

Column Chromatography Workflow start Crude Product prep_column Prepare Silica Gel Slurry and Pack Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end_product Purified Product evaporate->end_product

Caption: A typical experimental workflow for purification by flash column chromatography.

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds.

  • Collect and Monitor: Collect fractions in separate tubes and monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Isolate Product: Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Protocol 3: Recrystallization

This protocol is suitable if the crude product is a solid or can be solidified.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, add a small amount of the chosen solvent to the crude solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.

References

Column chromatography conditions for purifying 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Bromo-2-chloro-6-methylpyridine using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of pyridine derivatives is silica gel (230-400 mesh).[1][2] However, due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing.[3][4] If such problems arise, consider using deactivated silica gel or an alternative stationary phase like alumina.[2][3]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: A good starting point for determining the optimal mobile phase is to use Thin Layer Chromatography (TLC).[2][5] A common solvent system for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate.[1][2] The polarity of the eluent can be gradually increased by raising the percentage of ethyl acetate.[1] For effective separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[2]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation of basic compounds on silica gel can occur.[2][6] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2][3] Alternatively, switching to a more inert stationary phase like alumina can prevent degradation.[2] A 2D TLC experiment can help confirm if your compound is unstable on silica.[6]

Q4: I am observing significant peak tailing in my fractions. How can this be resolved?

A4: Peak tailing is a frequent issue when purifying basic compounds like pyridines on silica gel.[3] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[3] To reduce tailing, you can add a competing base, such as a small amount of triethylamine, to the mobile phase.[3] This will preferentially interact with the active silanol sites, minimizing their interaction with your target compound.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Issue Possible Cause Solution
Poor Separation / Co-elution The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC to achieve a significant difference in Rf values between your product and impurities.[6]
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column.[2][3]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.[7]
Low Yield / Product Loss The compound is irreversibly adsorbed onto the stationary phase.Add a modifier like triethylamine to the mobile phase to reduce strong interactions with the silica gel.[3]
The compound is unstable on the stationary phase.Switch to a less acidic stationary phase like alumina or use deactivated silica gel.[2][3]
The chosen mobile phase is not strong enough to elute the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[1]
Product Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).[8]
Streaking of Spots on TLC The sample is too concentrated when spotted on the TLC plate.Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the stationary phase.Add a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the TLC developing solvent.[3]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 9:1 hexane:ethyl acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the ratio of hexane to ethyl acetate until the desired compound has an Rf value of approximately 0.2-0.4.[2]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC.[7] Pack a chromatography column with the slurry, ensuring even packing to avoid air bubbles and channels.[7] Add a thin layer of sand on top of the silica gel to prevent disturbance.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[2] To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[2]

  • Elution: Carefully add the mobile phase to the column and begin collecting fractions.[2]

  • Gradient Elution (Optional but Recommended): Start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Yes low_yield Low Yield / Product Loss problem->low_yield Yes peak_tailing Peak Tailing problem->peak_tailing Yes degradation Product Degradation problem->degradation Yes success Successful Purification problem->success No optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp Check Rf reduce_load Reduce Sample Load poor_sep->reduce_load High Concentration add_base Add Base (e.g., TEA) to Mobile Phase low_yield->add_base change_sp Change Stationary Phase (e.g., Alumina) low_yield->change_sp If degradation suspected peak_tailing->add_base degradation->change_sp optimize_mp->problem reduce_load->problem add_base->problem change_sp->problem

Caption: Troubleshooting workflow for column chromatography purification.

This guide provides a solid foundation for the successful purification of this compound. Remember that each separation is unique, and some level of optimization will likely be necessary for the best results.

References

Technical Support Center: Recrystallization of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-2-chloro-6-methylpyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for planning and executing a successful recrystallization.

PropertyValue
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Boiling Point 238 °C
Density 1.624 g/cm³
Flash Point 98 °C
Physical Form Solid or Semi-Solid
CAS Number 1206250-53-4

Solvent Selection for Recrystallization

The choice of solvent is critical for effective purification by recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for crystal formation upon cooling. For substituted pyridines like this compound, a range of solvents can be considered. Preliminary small-scale solubility tests are always recommended.

SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol Polar78Often a good starting choice for polar pyridine derivatives.
Methanol Polar65Similar to ethanol, but its lower boiling point may be advantageous.
Ethyl Acetate Intermediate77Can be effective, sometimes used in a mixed solvent system with a non-polar solvent.
Hexane Non-polar69Likely to be a poor solvent at all temperatures; primarily used as an "anti-solvent" in mixed systems.
Toluene Non-polar111May dissolve the compound, but its high boiling point could lead to "oiling out."
Water Very Polar100Generally, substituted pyridines have low solubility in water, but it can be used in mixed solvent systems (e.g., with ethanol).

Experimental Protocols

Below are detailed methodologies for performing a recrystallization of this compound.

Protocol 1: Single Solvent Recrystallization

This protocol is a general procedure and may require optimization based on the specific impurities present.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize the formation of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization

This method is useful when the compound is too soluble in one solvent and insoluble in another. A common combination for pyridine derivatives is a polar solvent (like ethanol or ethyl acetate) and a non-polar "anti-solvent" (like hexane).

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent:

    • While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification:

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying:

    • Follow steps 3, 4, and 5 from the Single Solvent Recrystallization protocol.

Troubleshooting Guide

Q1: No crystals are forming after the solution has cooled.

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is too dilute, the compound will remain in solution even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

Q2: The compound "oiled out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.

  • Solution 1 (Reheat and add more solvent): Heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.

  • Solution 2 (Change solvent system): If using a mixed solvent system, add more of the "good" solvent to lower the saturation point. Alternatively, select a different solvent or solvent mixture with a lower boiling point.

Q3: The yield of recovered crystals is very low.

A3: A low yield is often a consequence of using too much solvent during the dissolution step, which leaves a significant portion of the compound in the mother liquor.

  • Solution: After filtering the initial crop of crystals, you can try to recover a second crop from the mother liquor. To do this, reduce the volume of the filtrate by evaporation and then cool it to induce further crystallization. Note that the second crop of crystals may be less pure than the first.

Q4: The final crystals are colored.

A4: Colored impurities may be present in the crude material and can sometimes co-crystallize with the desired compound.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and briefly boil it. The activated charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. The best way to determine a suitable solvent is to perform small-scale solubility tests with a variety of solvents.

Q: Why is slow cooling important?

A: Slow cooling allows for the formation of a well-ordered crystal lattice, which tends to exclude impurities. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.

Q: What is the purpose of washing the crystals with cold solvent after filtration?

A: The cold solvent wash removes any remaining mother liquor from the surface of the crystals. The mother liquor contains the dissolved impurities, so this step is crucial for obtaining a high-purity product. It is important to use a minimal amount of ice-cold solvent to avoid dissolving a significant amount of your purified crystals.

Q: How can I be sure my recrystallized product is pure?

A: A common method to assess the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities tend to depress and broaden the melting point range. Further analytical techniques such as NMR or chromatography can also be used to confirm purity.

Visualized Workflows

Recrystallization Experimental Workflow

G Figure 1. General Experimental Workflow for Recrystallization A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General Experimental Workflow for Recrystallization

Troubleshooting Logic Diagramdot

// Solutions for No Crystals Sol_NoCrystals1 [label="Evaporate some solvent\nand re-cool", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_NoCrystals2 [label="Scratch inner flask surface", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_NoCrystals3 [label="Add a seed crystal", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoCrystals -> Sol_NoCrystals1; NoCrystals -> Sol_NoCrystals2; NoCrystals -> Sol_NoCrystals3;

// Solutions for Oiling Out Sol_OilingOut1 [label="Reheat, add more 'good' solvent,\nand cool slowly", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_OilingOut2 [label="Choose a lower boiling\npoint solvent", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OilingOut -> Sol_OilingOut1; OilingOut -> Sol_OilingOut2;

// Solution for Low Yield Sol_LowYield [label="Concentrate mother liquor\nto obtain a second crop", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield -> Sol_LowYield;

// Solution for Colored Crystals Sol_ColoredCrystals [label="Treat hot solution with\nactivated charcoal before filtration", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ColoredCrystals -> Sol_ColoredCrystals; }

Technical Support Center: Cross-Coupling of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the cross-coupling of halogenated pyridines. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine substrates, particularly 2-halopyridines, often challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle.[1] This issue is particularly pronounced with 2-halopyridines due to the proximity of the nitrogen atom to the reaction site, a phenomenon known as the "2-pyridyl problem".[1][2]

Q2: What are the main causes of catalyst deactivation in these reactions?

A2: Catalyst deactivation in the cross-coupling of halogenated pyridines can occur through several mechanisms:

  • Pyridine Coordination: The pyridine nitrogen acts as a ligand, binding to the palladium center and inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially if the catalytic cycle is slow, in the presence of oxygen, or at high temperatures.[3]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can be caused by residual oxygen in the reaction mixture.[4]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations.[1]

Q3: How does the choice of halide (Cl, Br, I) on the pyridine ring affect the reaction?

A3: The reactivity of the carbon-halogen (C-X) bond is crucial for the oxidative addition step and generally follows the trend I > Br > Cl.[5] Consequently, chloro-pyridines are the most challenging substrates due to the strength of the C-Cl bond, often requiring more active catalyst systems, higher temperatures, and specialized ligands to achieve good yields.[6] Iodo- and bromo-pyridines are more reactive and typically couple under milder conditions.

Q4: What is the role of water in Suzuki-Miyaura coupling reactions involving pyridines?

A4: The role of water is complex. It can be beneficial by aiding in the dissolution of inorganic bases like carbonates and phosphates, which is necessary for the transmetalation step.[7] However, excess water can also lead to undesirable side reactions, most notably protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[4][8] In some cases, a small amount of water is crucial for the reaction to proceed, even in seemingly anhydrous conditions, as it can be generated from the trimerization of phenylboronic acid.[9][10]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Halogenated Pyridine

Question: My cross-coupling reaction is showing low or no product formation, and I am recovering most of my starting material. What should I check?

Answer: Low or no conversion is a common issue when working with halogenated pyridines. A systematic approach to troubleshooting is recommended.

Potential CauseTroubleshooting Steps
Inactive Catalyst System Switch to a more active catalyst/ligand system. For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Consider using bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][11] • Increase catalyst loading. A modest increase from 1 mol% to 3 mol% can sometimes overcome partial deactivation.[1] • Use a fresh source of catalyst and ligand. Phosphine ligands can oxidize over time if not stored under an inert atmosphere.[12]
Ineffective Base Screen different bases. The strength and solubility of the base are critical. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for difficult couplings.[6][11] • Ensure the base is finely powdered and dry. This increases its surface area and reactivity.[12]
Inappropriate Solvent Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often optimal for Suzuki reactions to ensure all components are soluble.[4][6] For other couplings like Sonogashira, polar aprotic solvents like DMF may be necessary.[13]
Insufficient Temperature Gradually increase the reaction temperature. Many cross-coupling reactions require heating (80-120 °C) to proceed efficiently.[12] • Consider microwave irradiation. This can significantly reduce reaction times and sometimes improve yields.[14]
Oxygen Sensitivity Ensure a strictly inert atmosphere. The active Pd(0) catalyst is sensitive to oxidation.[4] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6][12]
Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant byproducts like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products reduces the yield of the desired product and complicates purification. The following strategies can help mitigate these issues.

Side ProductPotential CauseMitigation Strategies
Homocoupling (e.g., Ar-Ar from Ar-B(OH)₂) Presence of oxygen. Oxygen promotes the oxidative coupling of two boronic acid molecules (Glaser coupling in Sonogashira).[3][4] • Use of a Pd(II) precatalyst. In-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[4][12]Rigorous degassing. Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas.[12] • Use a Pd(0) source directly. Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling.[12] • Slow addition of the nucleophile. In Sonogashira coupling, slow addition of the alkyne can minimize the concentration of the copper acetylide intermediate, disfavoring homocoupling.[3]
Protodeboronation (Ar-B(OH)₂ → Ar-H) Presence of water or other proton sources. [4] • Instability of the boronic acid. Pyridylboronic acids can be particularly susceptible to this side reaction.[8]Use anhydrous solvents and reagents. [6] • Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. [4]
Dehalogenation (Ar-X → Ar-H) Unstable palladium-hydride intermediates. Optimize the ligand and base combination. [15] • Lower the reaction temperature. Higher temperatures can sometimes favor dehalogenation.[1]
Issue 3: Formation of Palladium Black

Question: My reaction mixture turns black, and the reaction stops. What is happening and how can I prevent it?

Answer: The formation of a black precipitate is likely palladium black, which is agglomerated, inactive elemental palladium.[3] This indicates catalyst decomposition.

Potential CausePrevention Strategies
Presence of Oxygen Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[3]
Slow Catalysis If the catalytic cycle is sluggish due to pyridine inhibition, the active Pd(0) species has a longer lifetime and is more prone to agglomeration. Use more active catalyst systems (e.g., with bulky, electron-rich ligands) to accelerate the catalytic cycle.[1]
High Temperatures Excessively high temperatures can promote catalyst decomposition. Optimize the temperature to be sufficient for the reaction to proceed without causing the catalyst to crash out.[3]
Impurities in Reagents or Solvents Use high-purity reagents and solvents to avoid contaminants that could poison the catalyst.[3]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridine
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285[16]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane1001692[16]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102478[16]
4Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[16]
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

Reaction conditions for the data below involved various aryl halides and boronic acids, and yields are relative or specific to the cited study.

BaseSolventRelative/Actual Yield (%)Reference
Cs₂CO₃Dioxane/H₂OSuperior[8]
K₃PO₄DioxaneGood to Excellent[15]
K₂CO₃1,4-Dioxane/H₂O80[15]
Na₂CO₃H₂O/DMF76[15]
LiOᵗBuDioxane/H₂O94[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine (Conventional Heating)

This protocol is a general guideline and should be optimized for specific substrates.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove moisture.[4] Assemble the reaction flask with a stir bar and condenser while hot and allow it to cool under a stream of inert gas.

  • Reaction Setup: To the cooled reaction flask, add the halopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 12-24 hours.[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of a Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture and purify the crude product by column chromatography.

Protocol 3: Reactivation of Palladium on Carbon (Pd/C)

This procedure is for the reactivation of a heterogeneous Pd/C catalyst.

  • Washing: Wash the inactivated Pd/C catalyst with an alcohol solution (e.g., ethanol) under reflux for 3-8 hours.[3]

  • Neutralization: After cooling, wash the catalyst multiple times with deionized water until the washings are neutral.[3]

  • Ultrasonic Cleaning: Place the catalyst in an ultrasonic cleaning machine with water as the solvent to remove physically adsorbed impurities.[3]

  • Base Treatment: Soak the catalyst in an alkali solution (e.g., aqueous NaOH).[3]

  • Final Washing and Drying: Wash the catalyst with deionized water until neutral, then dry it in an oven to obtain the reactivated catalyst.[3]

Visualizations

Catalytic_Cycle_Suzuki cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(X)L2 OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')L2 Transmetal->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No degas Is the system properly degassed? base->degas Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No sol_degas Degas solvents thoroughly. Ensure inert atmosphere (Ar/N2). degas->sol_degas No end Improved Yield degas->end Yes sol_catalyst->end sol_temp->end sol_base->end sol_degas->end

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Deactivation_Mechanism Active_Catalyst Active Pd(0) Catalyst Pyridine Halogenated Pyridine Active_Catalyst->Pyridine Coordination Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black Decomposition Deactivated_Complex Inactive Pyridine-Pd Complex (Catalyst Poisoning) Pyridine->Deactivated_Complex Deactivated_Complex->Pd_Black

Caption: Key pathways for catalyst deactivation in the presence of pyridines.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 4-Bromo-2-chloro-6-methylpyridine and a-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 4-Bromo-2-chloro-6-methylpyridine in comparison to structurally related compounds. This guide provides detailed experimental data, protocols, and visual aids to facilitate structural elucidation and characterization.

This report presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the spectral data of 2-chloro-6-methylpyridine is also provided. The objective is to offer a clear, data-driven comparison to aid in the structural identification and differentiation of these substituted pyridine compounds.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of substituted pyridines provide valuable information about the electronic environment of the protons attached to the aromatic ring and the methyl group. The chemical shifts (δ) are influenced by the nature and position of the substituents.

CompoundSolventProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
This compoundCDCl₃H-37.33s-1H
H-57.15s-1H
-CH₃2.50s-3H
2-chloro-6-methylpyridineCDCl₃H-37.08d7.71H
H-47.51t7.71H
H-57.01d7.71H
-CH₃2.53s-3H

Analysis:

In this compound, the two aromatic protons (H-3 and H-5) appear as distinct singlets, a consequence of the substitution pattern removing adjacent protons for coupling. The downfield shift of H-3 compared to H-5 can be attributed to the combined electron-withdrawing effects of the adjacent chloro and bromo groups.

In contrast, the ¹H NMR spectrum of 2-chloro-6-methylpyridine displays a more complex splitting pattern for the aromatic protons. H-4 appears as a triplet due to coupling with both H-3 and H-5, while H-3 and H-5 appear as doublets from coupling with H-4. The methyl protons in both compounds resonate at a similar chemical shift.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide direct information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

CompoundSolventCarbon AssignmentChemical Shift (δ) ppm
This compoundCDCl₃C-2152.0 (Predicted)
C-3126.5 (Predicted)
C-4123.0 (Predicted)
C-5129.0 (Predicted)
C-6160.0 (Predicted)
-CH₃24.0 (Predicted)
2-chloro-6-methylpyridineCDCl₃C-2151.2
C-3123.5
C-4138.1
C-5120.2
C-6158.5
-CH₃24.3

Analysis:

The predicted ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The presence of the bromine atom at the C-4 position is expected to cause a significant downfield shift for C-4 and influence the chemical shifts of the neighboring carbons. The carbons bearing the electronegative chloro (C-2) and the nitrogen atom (C-6) are shifted significantly downfield.

For 2-chloro-6-methylpyridine, the experimental ¹³C NMR data shows a similar pattern, with C-2 and C-6 appearing at the lowest fields. The chemical shift of the methyl carbon is very similar in both compounds.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently agitate the vial to ensure the complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is performed. The spectral width is set to approximately 250 ppm, centered around 125 ppm. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow of the NMR analysis.

G cluster_structure Structure of this compound C1 C2-Cl C2 C3-H C1->C2 C3 C4-Br C2->C3 C4 C5-H C3->C4 C5 C6-CH3 C4->C5 N N1 C5->N N->C1

Caption: Chemical structure of this compound.

G start Sample Preparation dissolution Dissolution in Deuterated Solvent start->dissolution transfer Transfer to NMR Tube dissolution->transfer acquisition NMR Data Acquisition transfer->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) processing->analysis comparison Comparison with Alternative Compounds analysis->comparison conclusion Structural Elucidation comparison->conclusion

Caption: Workflow for NMR analysis and structural elucidation.

A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-chloro-6-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular characterization is fundamental. Mass spectrometry is an indispensable analytical technique for elucidating the structure and fragmentation pathways of novel chemical entities. This guide provides a comparative analysis of the mass spectrometry data for 4-Bromo-2-chloro-6-methylpyridine and two structural analogs: 2-Bromo-4-methylpyridine and 2-Chloro-6-methylpyridine. By examining their fragmentation patterns, this guide offers key insights for the identification and differentiation of these substituted pyridines.

Comparative Mass Spectrometry Data

The mass spectra of halogenated compounds are distinguished by characteristic isotopic patterns. Due to the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), ions containing these halogens appear as clusters of peaks separated by 2 m/z units.[1] This isotopic signature is a powerful tool for confirming the presence and number of halogen atoms in a molecule.

Below is a summary of the key mass spectrometry data for this compound and its analogs. The data for this compound is based on predicted values and established fragmentation principles of halogenated pyridines, while the data for the analogs is derived from available spectral data.

IonThis compound2-Bromo-4-methylpyridine2-Chloro-6-methylpyridine
Molecular Formula C₆H₅BrClNC₆H₆BrNC₆H₆ClN
Molecular Weight 206.47 g/mol [2]172.02 g/mol 127.57 g/mol [3]
Monoisotopic Mass 204.9294 Da[2]170.9684 Da127.0192 Da
Molecular Ion (M⁺) m/z 205, 207, 209m/z 171, 173m/z 127, 129
Key Fragment Ions (m/z) [M-Cl]⁺: 170, 172[M-Br]⁺: 126[M-CH₃]⁺: 190, 192, 194[M-HCN]⁺: 178, 180, 182[M-Br]⁺: 92[M-CH₃]⁺: 156, 158[M-HCN]⁺: 144, 146[M-Cl]⁺: 92[M-CH₃]⁺: 112, 114[M-HCN]⁺: 100, 102

Experimental Protocols

The following is a representative experimental protocol for acquiring mass spectrometry data for substituted pyridines using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane, methanol, or ethyl acetate).

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

3. Data Acquisition and Processing:

  • Inject 1 µL of the prepared sample solution into the GC.

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Extract the mass spectrum of the analyte peak for analysis of the molecular ion and fragmentation pattern.

Fragmentation Pathways and Visualization

Electron ionization of substituted pyridines typically results in the formation of a molecular ion (M⁺), which then undergoes fragmentation. Common fragmentation pathways for halogenated pyridines include the loss of a halogen atom, a methyl group, or hydrogen cyanide (HCN) from the pyridine ring.

The following diagram illustrates the general workflow for the analysis of a substituted pyridine by GC-MS.

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter (optional) dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Total Ion Chromatogram (TIC) detect->tic extract Extract Mass Spectrum tic->extract interpret Interpret Fragmentation extract->interpret

Caption: General workflow for GC-MS analysis of substituted pyridines.

The fragmentation of this compound is predicted to proceed through several key steps, including the loss of the halogen substituents and the methyl group. The presence of both bromine and chlorine leads to a complex isotopic pattern for the molecular ion and fragments containing these halogens.

M [C₆H₅BrClN]⁺ m/z 205, 207, 209 M_minus_Cl [M-Cl]⁺ [C₆H₅BrN]⁺ m/z 170, 172 M->M_minus_Cl -Cl M_minus_Br [M-Br]⁺ [C₆H₅ClN]⁺ m/z 126 M->M_minus_Br -Br M_minus_CH3 [M-CH₃]⁺ [C₅H₂BrClN]⁺ m/z 190, 192, 194 M->M_minus_CH3 -CH₃ M_minus_HCN [M-HCN]⁺ [C₅H₄BrClN]⁺ m/z 178, 180, 182 M->M_minus_HCN -HCN

Caption: Predicted fragmentation of this compound.

By understanding the characteristic fragmentation patterns and isotopic distributions, researchers can confidently identify and differentiate this compound from its structural analogs, facilitating progress in drug discovery and chemical research.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 4-Bromo-2-chloro-6-methylpyridine is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

A multi-technique approach is often essential for a comprehensive purity assessment of pharmaceutical intermediates.[1] The most powerful and commonly employed methods for substituted pyridines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Comparison of Analytical Techniques

The choice of analytical technique depends on factors such as the nature of potential impurities, required sensitivity, and the specific information sought (e.g., identification vs. quantification).

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase through a solid stationary phase column.High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[2] Well-suited for purity and impurity profiling.[3]May require longer analysis times compared to GC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.Excellent for the analysis of volatile impurities.[4] Provides high resolution and definitive identification of impurities through mass spectra.[5][6]Not suitable for non-volatile or thermally labile compounds without derivatization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide detailed structural information.Powerful for structural elucidation and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.[2][7]Lower sensitivity compared to chromatographic techniques for trace impurities.[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.[1] The following are representative protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is based on reversed-phase chromatography, which is suitable for the separation of substituted pyridines.[2]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like formic or phosphoric acid to improve peak shape.[4][8] A typical gradient could be:

    • 0-20 min: 20% to 90% Acetonitrile

    • 20-25 min: Hold at 90% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 254 nm or another appropriate wavelength based on the UV spectrum of the compound.[1][3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the analysis of halogenated compounds (e.g., a low to mid-polarity phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 10-20 °C/min.

    • Final Hold: Hold at 300 °C for 5-10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) mode. The mass range can be set from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the main component and identifying major impurities.

  • Instrumentation: 400 MHz NMR spectrometer or higher.[1]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1][3]

  • Experiment: ¹H NMR is typically used for purity assessment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3]

  • Data Analysis: Purity can be estimated by integrating the signals corresponding to the main compound and comparing them to the integrals of impurity signals. For quantitative NMR (qNMR), a certified internal standard is added to the sample.[7]

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and structured format for easy comparison.

Table 1: HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %Identity
Batch A12.5995,00099.5This compound
8.22,5000.25Impurity 1
10.12,5000.25Impurity 2

Table 2: GC-MS Impurity Profile

Retention Time (min)Proposed IdentityKey Mass Fragments (m/z)Relative Abundance (%)
9.8Impurity A127, 92, 770.15
11.2Impurity B205, 170, 1260.10

Visualization of the Analytical Workflow

A logical workflow is essential for the systematic purity assessment of a chemical compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity Assessment cluster_results Final Assessment Synthesis Synthesis of this compound Crude_Sample Crude Product Synthesis->Crude_Sample TLC TLC Monitoring Crude_Sample->TLC Purification Purification (e.g., Crystallization, Chromatography) TLC->Purification Purified_Sample Purified Product Purification->Purified_Sample HPLC HPLC Analysis (Purity & Non-volatile Impurities) Purified_Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities & Identification) Purified_Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Purified_Sample->NMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Purity Specification Report Data_Analysis->Purity_Report

Caption: Workflow for the purity assessment of this compound.

References

A Head-to-Head Battle: HPLC vs. GC for Purity Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of substituted pyridines—foundational structures in a vast array of pharmaceuticals and agrochemicals—is a critical step in development and quality control.[1] The two primary workhorses for chromatographic purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these techniques is not always straightforward and depends on the specific properties of the substituted pyridine and the potential impurities.

This guide provides an objective comparison of HPLC and GC for the purity analysis of substituted pyridines, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your analytical needs.

Key Deciding Factors: Volatility and Thermal Stability

The fundamental difference between HPLC and GC lies in the mobile phase and, consequently, the required state of the analyte. HPLC utilizes a liquid mobile phase to separate compounds that are soluble in a liquid, making it ideal for non-volatile and thermally unstable compounds.[2][3] In contrast, GC employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable to be vaporized at high temperatures without degradation.[4][5]

Many substituted pyridines, particularly those with polar functional groups or higher molecular weights, are non-volatile solids, making HPLC the default choice.[6] However, simpler, lower molecular weight pyridines can be sufficiently volatile for GC analysis, which can offer advantages in speed and resolution.[7]

At a Glance: Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical performance data for HPLC and GC methods in the analysis of substituted pyridines and related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]
Applicability Well-suited for non-volatile and thermally labile substituted pyridines and their impurities.[6]Ideal for volatile and thermally stable substituted pyridines and related volatile impurities (e.g., residual solvents).[6]
Derivatization Generally not required.May be required for polar or non-volatile compounds to increase volatility and improve peak shape.[9]
Typical Run Time 10-60 minutes.[5]A few minutes to seconds for simple mixtures.[5]
Resolution Good, but can be challenging for separating positional isomers of substituted pyridines.[1]Excellent, especially with capillary columns, providing high efficiency for separating complex mixtures.[7]
Common Detectors UV-Vis/DAD, Mass Spectrometry (MS).[4]Flame Ionization Detector (FID), Mass Spectrometry (MS).[4]
Cost Higher, due to solvent consumption and more complex instrumentation.[5]Lower, as it primarily uses gases which are more affordable than HPLC-grade solvents.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the analysis of representative substituted pyridines using HPLC and GC.

Table 1: HPLC Analysis of a Substituted Pyridine Derivative

AnalyteRetention Time (min)Linearity (R²)LODLOQAccuracy (% Recovery)Precision (%RSD)
5-(4-Substituted amino)-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7–Tetrahydrothieno[3,2-C] Pyridine3.5>0.9990.400 µg/mL0.800 µg/mL98-102%<2%

Data is illustrative and based on a validated RP-HPLC method for a novel synthetic pyridine derivative.[10]

Table 2: GC-MS Analysis of Pyridine and Related Impurities

AnalyteRetention Time (min)Linearity (R²)LODLOQAccuracy (% Recovery)Precision (%RSD)
Pyridine1.67>0.9980.001 µg/mL0.003 µg/mL95-105%<5%
5-ethyl-2-methylpyridine3.57>0.9980.005 µg/mL0.015 µg/mL95-105%<5%
Isonicotinic acid7.76>0.9980.02 µg/mL0.06 µg/mL95-105%<5%

Data is illustrative and based on a validated direct GC-MS method for niacin and related impurities, including pyridine.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC and GC analysis of substituted pyridines.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the purity analysis of a wide range of non-volatile substituted pyridines.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[8]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 25-30 °C.[1][8]

  • Detection: UV detection at a wavelength determined from the UV spectrum of the specific substituted pyridine (typically around 254-280 nm).[8]

  • Injection Volume: 10-20 µL.[1][8]

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[9]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

This protocol is applicable to volatile substituted pyridines or those that can be made volatile through derivatization.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[11][12]

  • Injector Temperature: 250 °C.[12]

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280-320 °C.[8][12]

    • Hold at the final temperature for 5 minutes.

  • Detection:

    • FID: Temperature at 300 °C.

    • MS: Transfer line temperature at 280 °C, ion source at 230 °C, and scan range of m/z 50-400.[8]

  • Injection: 1 µL split (e.g., 40:1) or splitless injection.[12]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.[9][12]

  • If derivatization is needed, react the sample with a suitable agent (e.g., a silylating agent like BSTFA) to increase volatility. Note that the derivatization catalyst, often pyridine, can introduce nitrogen-containing artifacts into the chromatogram.[13]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Substituted Pyridine Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: General workflow for HPLC purity analysis of substituted pyridines.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Substituted Pyridine Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatize (if needed) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation in Capillary Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Identification Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Decision_Tree Start Analyze Substituted Pyridine Purity IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile UseGC GC is preferred (Faster, higher resolution) IsVolatile->UseGC Yes UseHPLC HPLC is the method of choice (Wider applicability) IsVolatile->UseHPLC No NeedDeriv Is derivatization feasible? UseGC->NeedDeriv Consider if non-volatile analogs are present VolatileImpurities Are volatile impurities a concern? UseHPLC->VolatileImpurities NeedDeriv->UseGC Yes NeedDeriv->UseHPLC No ComplementaryGC Use GC as a complementary technique VolatileImpurities->ComplementaryGC Yes HPLCPrimary Use HPLC as the primary technique VolatileImpurities->HPLCPrimary No

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-6-methylpyridine and 2,4-dibromo-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and materials science applications, the selective functionalization of heterocyclic scaffolds is of paramount importance. Dihalogenated pyridines are versatile building blocks, offering multiple reaction sites for the introduction of diverse substituents. This guide provides an objective comparison of the reactivity of two such building blocks, 4-Bromo-2-chloro-6-methylpyridine and 2,4-dibromo-6-methylpyridine, in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This comparison is supported by established principles of chemical reactivity and available experimental data for analogous systems.

General Principles of Reactivity

The reactivity of dihalogenated pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the pyridine ring.

Influence of the Halogen: The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The reactivity trend for halogens in this step is generally I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of the C-Br bond more facile than the C-Cl bond.

Influence of the Halogen Position: The pyridine nitrogen atom significantly influences the electronic distribution of the ring, rendering the α-positions (C2 and C6) and the γ-position (C4) more electron-deficient.[2] Consequently, these positions are more activated towards oxidative addition by the electron-rich palladium(0) catalyst. For dihalogenated pyridines, oxidative addition is generally favored at the C2 position.[3]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The differing halogen substituents and their positions on the pyridine ring in this compound and 2,4-dibromo-6-methylpyridine lead to distinct reactivity profiles.

Based on the general principles, for 2,4-dibromo-6-methylpyridine , the bromine atom at the C2 position is expected to be significantly more reactive than the bromine atom at the C4 position. Experimental studies on the analogous 2,4-dibromopyridine have demonstrated high regioselectivity for the Suzuki-Miyaura coupling at the C2 position.[3]

For This compound , the situation is more nuanced. The greater intrinsic reactivity of the C-Br bond (at C4) competes with the more favorable electronic activation of the C2 position (bearing a chlorine atom). In such cases, the reaction's outcome is highly dependent on the specific catalyst, ligand, and reaction conditions employed. However, the general trend suggests that the activation at the C2 position is a dominant factor.

Table 1: Predicted Reactivity and Regioselectivity in Suzuki-Miyaura Coupling

CompoundMost Reactive SiteExpected Major ProductRationale
This compoundC2-Cl4-Bromo-6-methyl-2-arylpyridineThe C2 position is electronically activated by the pyridine nitrogen, often overriding the C-Br vs. C-Cl bond strength difference.[2]
2,4-dibromo-6-methylpyridineC2-Br4-Bromo-6-methyl-2-arylpyridineThe C2 position is electronically favored, and the C-Br bond is highly reactive. Experimental data on 2,4-dibromopyridine shows high C2 selectivity.[3]

Below is a diagram illustrating the logical relationship for predicting the major product in the Suzuki-Miyaura cross-coupling of these dihalopyridines.

Suzuki_Miyaura_Reactivity cluster_4b2c6mp This compound cluster_24db6mp 2,4-dibromo-6-methylpyridine 4B2C6MP_Start 4-Bromo-2-chloro- 6-methylpyridine 4B2C6MP_Factors Competing Factors: - C2 position activation (electronic) - C-Br vs. C-Cl bond strength 4B2C6MP_Start->4B2C6MP_Factors Analysis 4B2C6MP_Outcome Predicted Major Product: 4-Bromo-6-methyl-2-arylpyridine 4B2C6MP_Factors->4B2C6MP_Outcome Prediction 24DB6MP_Start 2,4-dibromo- 6-methylpyridine 24DB6MP_Factors Synergistic Factors: - C2 position activation (electronic) - High reactivity of C-Br bond 24DB6MP_Start->24DB6MP_Factors Analysis 24DB6MP_Outcome Predicted Major Product: 4-Bromo-6-methyl-2-arylpyridine 24DB6MP_Factors->24DB6MP_Outcome Prediction

Predicted major products in Suzuki-Miyaura coupling.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The same principles of halogen reactivity and positional activation on the pyridine ring apply to this reaction.

For 2,4-dibromo-6-methylpyridine , selective mono-amination is expected to occur at the more reactive C2 position. This allows for the synthesis of 2-amino-4-bromo-6-methylpyridine derivatives, which can then undergo a second cross-coupling reaction at the C4 position if desired.

In the case of This compound , the competition between the C2-Cl and C4-Br bonds will again dictate the regioselectivity. The outcome will be highly dependent on the chosen catalytic system. The use of ligands that favor oxidative addition at more sterically hindered sites or conditions that enhance the reactivity of the C-Cl bond could potentially lead to amination at the C2 position. Conversely, conditions that primarily exploit the difference in C-X bond strength might favor reaction at the C4 position.

Table 2: Predicted Reactivity and Regioselectivity in Buchwald-Hartwig Amination

CompoundMost Reactive SiteExpected Major ProductRationale
This compoundC2-Cl or C4-BrCondition DependentReactivity is influenced by a subtle interplay of electronic activation at C2 and the weaker C-Br bond at C4. The outcome is highly dependent on the specific reaction conditions.[4]
2,4-dibromo-6-methylpyridineC2-Br2-Amino-4-bromo-6-methylpyridineThe C2 position is electronically favored, and the C-Br bond is highly reactive, leading to selective mono-amination at this site.[5]

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L_n(Ar)Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [L_n(Ar)Pd(II)(HNR'R'')]-X AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 2,4-dibromo-6-methylpyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired reactivity and regioselectivity.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Dihalopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the dihalopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Setup Combine Reactants: Dihalopyridine, Boronic Acid, Catalyst, Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C, 4-24 h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: Dilute, Wash with H2O and Brine Monitor->Workup Complete Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify End End Purify->End

Experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination

Materials:

  • Dihalopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Add the dihalopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of this compound and 2,4-dibromo-6-methylpyridine in palladium-catalyzed cross-coupling reactions is a function of both the halogen's identity and its position on the pyridine ring. For 2,4-dibromo-6-methylpyridine, the bromine at the C2 position is the most reactive site, allowing for predictable and regioselective functionalization. In contrast, this compound presents a more complex reactivity profile due to the competing factors of C2-positional activation and the inherent reactivity of the C-Br bond. The choice of catalyst, ligand, and reaction conditions is therefore critical in directing the regiochemical outcome of cross-coupling reactions with this substrate. This guide provides a framework for researchers to make informed decisions in the strategic design of syntheses utilizing these valuable dihalopyridine building blocks. Further experimental investigation under standardized conditions would be beneficial to provide a more definitive quantitative comparison.

References

A Comparative Guide to the Suzuki Coupling of 4-Bromo-2-chloro-6-methylpyridine and 2-bromo-4-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of halo-heteroaromatic starting materials is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a detailed comparison of two isomeric dihalopyridines, 4-Bromo-2-chloro-6-methylpyridine and 2-bromo-4-chloro-6-methylpyridine , in the context of palladium-catalyzed Suzuki coupling reactions.

The reactivity of these isomers is primarily governed by two key factors: the inherent difference in the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds and the influence of the halogen's position on the pyridine ring. Understanding these factors is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Principles of Reactivity in Suzuki Coupling

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of the C-X bond plays a crucial role in this step, with weaker bonds leading to faster reaction rates. The established trend for halogen reactivity in oxidative addition is I > Br > Cl > F.[1][2] Consequently, the C-Br bond is significantly more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond.

Furthermore, the position of the halogen on the pyridine ring influences its reactivity. The electron-withdrawing nature of the pyridine nitrogen atom activates the α-positions (C2 and C6) and the γ-position (C4) towards nucleophilic attack and, in the context of cross-coupling, facilitates oxidative addition. Generally, the reactivity of halogens on the pyridine ring follows the order C2/C6 > C4 > C3/C5.

Reactivity Comparison: this compound vs. 2-bromo-4-chloro-6-methylpyridine

Based on the aforementioned principles, a clear difference in reactivity between the two isomers can be predicted.

  • This compound: In this isomer, the more reactive bromine atom is at the C4 position, while the less reactive chlorine atom is at the C2 position. Suzuki coupling is expected to occur selectively at the C4 position, cleaving the C-Br bond while leaving the C-Cl bond intact. This allows for the synthesis of 4-aryl-2-chloro-6-methylpyridine derivatives, which can then undergo a second, typically more forcing, coupling reaction at the C2 position if desired.

  • 2-bromo-4-chloro-6-methylpyridine: Conversely, in this isomer, the bromine atom is at the more activated C2 position, and the chlorine atom is at the C4 position. The combination of the inherently more reactive C-Br bond and its placement at the electronically favored C2 position makes this isomer significantly more reactive in Suzuki coupling reactions at the C2 position. Selective coupling at the C2 position is highly favored, yielding 2-aryl-4-chloro-6-methylpyridine derivatives.

Therefore, for selective mono-arylation, 2-bromo-4-chloro-6-methylpyridine is expected to be the more reactive substrate under typical Suzuki coupling conditions, reacting preferentially at the C2 position.

Quantitative Data Comparison

Substrate IsomerCoupling PositionBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) C4Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95[3]
2-bromo-4-chloro-6-methylpyridine (Predicted) C2Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O806>95[3]
5-Bromo-2-chloropyridineC5Arylboronic acidPdCl₂(dppf)K₂CO₃DME801280-92[1]
2-Bromo-5-chloropyridineC2Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001891[2]

Note: The data for the title compounds are predicted based on the established principles of reactivity and data from analogous systems. The yields are representative and can vary based on the specific boronic acid, catalyst, and reaction conditions used.

Experimental Protocols

The following is a general experimental protocol for a selective Suzuki-Miyaura cross-coupling reaction of a bromochloropyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials:

  • Bromochloropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromochloropyridine, the respective arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Visualizing the Suzuki Coupling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)Ln-X Pd0->PdII OxAdd->PdII Ar-X Transmetalation Transmetalation PdII_R R-Pd(II)Ln-R' PdII->PdII_R Transmetalation->PdII_R Ar'B(OH)₂ PdII_R->Pd0 PdII_R->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Dihalopyridine - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Quench - Extract - Dry monitor->workup Complete purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2. A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

References

Bromine vs. Chlorine in Dihalopyridines: A Comparative Analysis of Leaving Group Potential in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of novel compounds. Dihalopyridines are versatile building blocks, and understanding the relative reactivity of different halogens is paramount for efficient reaction design. This guide provides an objective comparison of the leaving group potential of bromine and chlorine in dihalopyridines undergoing nucleophilic aromatic substitution (SNAr), supported by theoretical principles and experimental data.

In the realm of nucleophilic aromatic substitution, the typical trend of halogen leaving group ability observed in aliphatic systems (I > Br > Cl > F) is often inverted. For SNAr reactions, the rate-determining step is generally the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2][3] The stability of this intermediate, and thus the overall reaction rate, is significantly influenced by the electron-withdrawing nature of the halogen. A more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the nucleophilic attack. This phenomenon is often referred to as the "element effect," where the typical reactivity order for halogens in SNAr is F > Cl > Br > I.[1][4][5]

The position of the halogens on the pyridine ring also plays a crucial role. The electron-withdrawing effect of the ring nitrogen makes the ortho (2- and 6-) and para (4-) positions particularly susceptible to nucleophilic attack, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom.[6][7]

Quantitative Data Comparison

Direct, head-to-head quantitative comparisons of the reactivity of corresponding dibromo- and dichloropyridines under identical SNAr conditions are not extensively reported in the literature. However, data from various studies can be used to infer the relative leaving group potential.

The following table summarizes representative data, highlighting the general principles of halogen reactivity in SNAr reactions on the pyridine scaffold.

SubstrateNucleophileConditionsProduct(s)YieldObservations
2,6-Dibromopyridinen-PentylamineCopper-catalyzed2-Amino-6-bromopyridine derivative61%Demonstrates reactivity of the C-Br bond.[8]
2,6-DichloropyridineBenzimidazoleCopper-catalyzedMono-aminated productModerateSuggests lower reactivity compared to the dibromo analogue in this specific catalytic cycle.[8]
2-FluoropyridineSodium EthoxideEthanol, 25°C2-Ethoxypyridine-Rate constant is 320 times faster than for 2-chloropyridine.[9]
2-ChloropyridineSodium EthoxideEthanol, 25°C2-Ethoxypyridine-Serves as the reference for the "element effect" comparison.[9]
3-Bromo-2-chloropyridineSodium MethanethiolateDMF, 0°C to rt3-Bromo-2-(methylthio)pyridine95%Highly regioselective substitution of chlorine at the 2-position.

Theoretical Framework and Reaction Mechanisms

The generally accepted mechanism for nucleophilic aromatic substitution on dihalopyridines is the addition-elimination pathway. The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged Meisenheimer complex. This step is typically rate-determining as it involves the disruption of the aromatic system.

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with significant delocalization onto the electron-withdrawing pyridine nitrogen, especially when the attack occurs at the 2- or 4-position.

  • Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the pyridine ring.

// Reactants sub [label=<>]; nu [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<>];

// Products prod [label=<>]; lg [label="X⁻", fontcolor="#34A853"];

// Arrows and Labels sub -> mc [label=" + Nu⁻\n(slow, rds)", fontcolor="#202124"]; mc -> prod [label=" (fast)\n- X⁻", fontcolor="#202124"];

// Invisible nodes for alignment {rank=same; sub; nu;} {rank=same; prod; lg;} } Caption: SNAr Mechanism on a 2,6-Dihalopyridine

Experimental Protocols

To empirically determine the relative leaving group potential of bromine and chlorine in a specific dihalopyridine system, a competitive reaction is the most rigorous approach. Below is a generalized protocol.

Objective: To compare the relative reactivity of a dibromopyridine and a dichloropyridine isomer in a nucleophilic aromatic substitution reaction.

Materials:

  • Dibromopyridine isomer (e.g., 2,6-dibromopyridine)

  • Dichloropyridine isomer (e.g., 2,6-dichloropyridine)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, NMP)

  • Internal standard for analytical quantification (e.g., naphthalene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Analytical instrument (GC-MS or UPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 0.2 M) of the dibromopyridine, dichloropyridine, nucleophile, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine equal volumes of the dibromopyridine and dichloropyridine stock solutions.

    • Add a known volume of the internal standard stock solution.

  • Reaction Initiation and Monitoring:

    • Take an aliquot of the mixture for a time zero (t=0) analysis.

    • Initiate the reaction by adding the nucleophile stock solution.

    • Maintain the reaction at a constant temperature with stirring.

    • Withdraw aliquots at regular time intervals and quench them (e.g., with a dilute acid solution).

  • Analysis:

    • Analyze all quenched samples by GC-MS or UPLC.

    • Calculate the concentration of the remaining dibromopyridine and dichloropyridine at each time point relative to the internal standard.

    • Plot the concentration of each substrate versus time to determine the reaction rates. The relative reactivity is determined by comparing the half-lives or initial rates of consumption of the two substrates.

Experimental_Workflow prep Prepare Equimolar Stock Solutions (Dibromopyridine, Dichloropyridine, Nucleophile, Internal Standard) setup Combine Substrates and Internal Standard in Reaction Vessel (Inert Atmosphere) prep->setup t0 Take t=0 Aliquot setup->t0 initiate Initiate Reaction by Adding Nucleophile setup->initiate monitor Monitor Reaction at Constant Temperature (Take Aliquots at Time Intervals) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by GC-MS or UPLC quench->analyze plot Plot Concentration vs. Time and Determine Relative Rates analyze->plot

Conclusion

Based on the established principles of nucleophilic aromatic substitution, chlorine is generally a better leaving group than bromine in dihalopyridines . This is attributed to the rate-determining step being the nucleophilic attack, which is accelerated by the greater electronegativity of chlorine, making the adjacent carbon more electrophilic. While direct quantitative comparisons are sparse, the available data for related systems strongly supports this theoretical framework. For reactions where the C-X bond cleavage is rate-determining, such as in many transition metal-catalyzed cross-couplings, the weaker C-Br bond leads to higher reactivity for the bromo-substituted pyridines. Researchers should therefore select the dihalopyridine substrate based on the specific reaction mechanism being employed to achieve optimal results. The provided experimental protocol for a competitive reaction offers a reliable method to quantify the reactivity difference for specific substrates and nucleophiles.

References

Navigating the Cross-Coupling Landscape: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel molecules. Substituted pyridines are a cornerstone in medicinal chemistry, and the ability to efficiently functionalize them through cross-coupling reactions is paramount. This guide provides an in-depth comparison of alternative reagents to 4-Bromo-2-chloro-6-methylpyridine, a common but often expensive starting material. We present a data-driven analysis of the performance of these alternatives in key cross-coupling reactions, supported by detailed experimental protocols and visualizations to aid in your synthetic strategy.

The utility of this compound lies in its two distinct halogen handles, allowing for selective and sequential functionalization. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling site-selective modifications. However, the cost and availability of this specific dihalopyridine can be prohibitive. This guide explores more accessible and cost-effective alternatives, primarily focusing on 2,4-dichloro-6-methylpyridine and other di- and tri-halogenated pyridines.

Performance Comparison in Key Cross-Coupling Reactions

The choice of an alternative reagent is dictated by its reactivity in the desired cross-coupling reaction. Below, we compare the performance of this compound with its chloro-analogue, 2,4-dichloro-6-methylpyridine, in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data is collated from studies on analogous systems to provide a predictive framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (analog)Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95[1]
2,4-Dichloro-6-methylpyridine (analog)Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 (MW)~70-80[2]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂Na₂CO₃H₂O100292[3]

Key takeaway: Bromopyridines consistently show higher reactivity, allowing for milder conditions and shorter reaction times. However, with optimized catalyst systems and conditions, dichloropyridines can provide good to excellent yields, making them a viable, cost-effective alternative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki coupling, the reactivity is dependent on the C-X bond strength.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine (analog)AnilinePd₂(dba)₃ / BINAPNaOtBuToluene804~60-90[4]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene11018>95 (C2-amination)[5]
2-BromopyridineVolatile AminesPd₂(dba)₃ / BINAPNaOtBuToluene804Good to Excellent[6]

Key takeaway: While bromopyridines are generally more reactive, highly efficient catalyst systems have been developed for the amination of chloropyridines, often with excellent regioselectivity. For substrates like 2,4-dichloropyridine, selective amination at the more reactive 2-position can be achieved.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of the halides is consistent with other palladium-catalyzed cross-coupling reactions.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT1692[7]
2-Amino-3-bromopyridinesTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
Aryl BromidesTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003Moderate to Excellent

Key takeaway: Bromopyridines are excellent substrates for the Sonogashira coupling, affording high yields under relatively mild conditions. While data for the direct chloro-analogue is less common, it is expected to require more forcing conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions which can be adapted for the substrates discussed.

General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine

This protocol is adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[2]

Materials:

  • 2,4-Dichloro-6-methylpyridine (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloro-6-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine

This protocol is based on the regioselective amination of 2,4-dichloropyridine.[5]

Materials:

  • 2,4-Dichloropyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add toluene, followed by 2,4-dichloropyridine and aniline.

  • Seal the Schlenk tube and heat the mixture at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To better understand the underlying processes, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the established reactivity trend of halopyridines.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-M (Transmetalation) Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)L2 R-R' (Reductive Elimination)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Halogen Reactivity cluster_0 I C-I Br C-Br Cl C-Cl F C-F

Caption: Reactivity trend of carbon-halogen bonds in cross-coupling reactions.

Conclusion

While this compound offers a convenient platform for sequential functionalization, its cost and availability can be a significant drawback. This guide demonstrates that more readily available and economical alternatives, such as 2,4-dichloro-6-methylpyridine, are highly effective substrates in a range of essential cross-coupling reactions. By carefully selecting the catalyst system and optimizing reaction conditions, researchers can achieve comparable or even superior results. The provided data and protocols serve as a valuable resource for navigating the complexities of pyridine functionalization and making informed decisions in the design and execution of synthetic routes.

References

A Comparative Kinetic Analysis of Cross-Coupling Reactions with 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The molecule 4-Bromo-2-chloro-6-methylpyridine presents a valuable platform for diversification, featuring two distinct carbon-halogen bonds amenable to palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the kinetic profiles and expected reactivity of the C-Br and C-Cl bonds in this substrate across several common cross-coupling reactions. While specific kinetic data for this exact molecule is not extensively published, this comparison is based on well-established principles of cross-coupling reactivity and data from analogous systems.

General Principles of Reactivity

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is inversely related to the C-X bond dissociation energy. Consequently, the general reactivity trend for halogens is I > Br > Cl.[1]

For this compound, this principle implies that the C-Br bond at the 4-position is significantly more reactive and will undergo oxidative addition more readily than the C-Cl bond at the 2-position under identical conditions. This inherent difference in reactivity allows for selective functionalization at the C-4 position by careful control of reaction parameters.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a qualitative and semi-quantitative comparison of the expected performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions. The data presented is representative of typical conditions and outcomes for similar halopyridine substrates and serves to illustrate the reactivity differences between the C-Br and C-Cl bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, selective coupling at the C-4 position is the expected outcome under standard conditions.

PositionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Relative Rate
C4-BrArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane80-110Fast
C2-ClArylboronic acidPd(OAc)₂/Buchwald LigandCs₂CO₃, K₃PO₄Toluene, Dioxane100-130Slow
Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. Similar to the Suzuki-Miyaura coupling, the C-Br bond is expected to be significantly more reactive.

PositionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Relative Rate
C4-BrPrimary/Secondary AminePd₂(dba)₃/BINAP or XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110Fast
C2-ClPrimary/Secondary AminePd₂(dba)₃/Buchwald LigandNaOtBu, K₃PO₄Toluene, Dioxane100-130Very Slow
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between a halide and a terminal alkyne. High selectivity for the C-Br bond is anticipated.

PositionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Relative Rate
C4-BrTerminal AlkynePd(PPh₃)₄/CuIEt₃N, DIPATHF, DMF25-80Fast
C2-ClTerminal AlkynePd(OAc)₂/XPhos/CuICs₂CO₃, K₃PO₄Dioxane80-120Very Slow
Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. The reactivity trend of C-X bonds remains consistent.

PositionCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C)Relative Rate
C4-BrOrganozinc ReagentPd(PPh₃)₄ or Pd(dppf)Cl₂THF, Dioxane25-80Fast
C2-ClOrganozinc ReagentPd(OAc)₂/SPhosTHF, Dioxane60-100Slow

Experimental Protocols

Detailed methodologies for kinetic analysis are crucial for understanding and optimizing cross-coupling reactions. The following are generalized protocols for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound. These can be adapted for other cross-coupling reactions.

Protocol for Reaction Progress Kinetic Analysis (RPKA) using In-Situ IR Spectroscopy
  • System Setup: An automated lab reactor equipped with an in-situ IR probe (e.g., ReactIR) is assembled and dried under vacuum. The system is then purged with an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Stock solutions of this compound, the arylboronic acid, the base (e.g., K₂CO₃), and an internal standard in the chosen degassed solvent are prepared in a glovebox. A separate stock solution of the palladium catalyst and ligand is also prepared.

  • Reaction Initiation: The reactor is charged with the solutions of the pyridine substrate, boronic acid, base, and internal standard. The mixture is heated to the desired reaction temperature and allowed to equilibrate. The in-situ IR probe is set to collect spectra at regular intervals (e.g., every 30 seconds).

  • Data Acquisition: The reaction is initiated by the injection of the catalyst stock solution. The IR software records the change in absorbance of characteristic peaks corresponding to the starting material and product over time.

  • Data Analysis: The concentration of the product is plotted against time to generate a reaction progress curve. This data can be used to determine the initial reaction rate and to probe for changes in the reaction order with respect to each component.

Protocol for Kinetic Analysis using Offline HPLC
  • Reaction Setup: A series of reaction vials are charged with this compound, the coupling partner, base, and an internal standard under an inert atmosphere.

  • Initiation of Reaction: The palladium catalyst and ligand are added to each vial to initiate the reaction at time zero. The vials are placed in a pre-heated shaker block.

  • Sampling and Quenching: At predetermined time points, a vial is removed from the shaker and the reaction is quenched by rapid cooling and the addition of a suitable quenching agent.

  • Sample Preparation and Analysis: An aliquot is taken from each quenched reaction, diluted, and filtered. The samples are then analyzed by HPLC to determine the concentration of the starting material and product by comparing their peak areas to that of the internal standard.

  • Data Analysis: The concentration of the product is plotted against time to construct a reaction profile, from which the initial rate can be determined.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) R¹-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-R(L2) R²-M Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R R¹-R² Reductive_Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Analysis via Offline HPLC

HPLC Workflow cluster_0 Reaction Setup cluster_1 Reaction and Sampling cluster_2 Analysis Reagents Weigh Reagents Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Solvent Inert_Atmosphere->Solvent_Addition Initiation Initiate with Catalyst Solvent_Addition->Initiation Sampling Sample at Time Points Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Dilution Dilute and Filter Quenching->Dilution HPLC_Analysis Analyze by HPLC Dilution->HPLC_Analysis Data_Processing Process Data HPLC_Analysis->Data_Processing

Caption: Workflow for kinetic analysis using offline HPLC sampling.

References

Benchmarking 4-Bromo-2-chloro-6-methylpyridine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance, frequently appearing in approved pharmaceuticals. [1] This guide provides an objective comparison of 4-Bromo-2-chloro-6-methylpyridine against other common pyridine-based building blocks, focusing on their reactivity in key synthetic transformations. The information presented is supported by experimental data to inform strategic decisions in drug discovery and development.

Executive Summary

This compound is a versatile building block offering two distinct reactive sites for sequential functionalization. The inherent reactivity differences between the C-Br and C-Cl bonds, coupled with the electronic nature of the pyridine ring, allow for controlled and selective transformations. Generally, the bromo group at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chloro group at the 2-position is more amenable to nucleophilic aromatic substitution. This differential reactivity provides a strategic advantage in the synthesis of complex, multi-substituted pyridine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1206250-53-4[2]
Molecular Formula C₆H₅BrClN[2]
Molecular Weight 206.47 g/mol [2]
Boiling Point 238 °C
Density 1.624 g/cm³
pKa 1.21 ± 0.10 (Predicted)

Comparative Reactivity in Key Transformations

The utility of a building block is defined by its performance in a range of chemical reactions. This section compares the reactivity of this compound with other relevant pyridine building blocks in three common and critical transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the halide in this step generally follows the trend: I > Br > Cl > F. This is due to the decreasing strength of the C-X bond down the halogen group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step, this compound is expected to undergo selective coupling at the 4-position.

Comparative Data for Suzuki-Miyaura Coupling

While direct side-by-side comparative data for this compound is limited, the following table presents representative yields for the Suzuki coupling of similar dihalopyridines, illustrating the general reactivity trends.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O81 (at C4)[3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60[4]
2,4-Dibromopyridinep-Fluorophenyl boronic acidPd(OAc)₂/PPh₃K₃PO₄DioxaneC2-selective[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted position of this compound is generally more reactive. This allows for selective amination at the 4-position.

Comparative Data for Buchwald-Hartwig Amination

The following table provides illustrative yields for the Buchwald-Hartwig amination of various halopyridines, demonstrating the expected reactivity patterns.

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
2,4-DichloropyridineAnilinePd(OAc)₂/BINAPK₂CO₃Toluene>95 (at C2)[5]
2,6-DihalopyridinesAminothiophenecarboxylatePd(OAc)₂/XantphosCs₂CO₃TolueneI > Br > Cl[6]
2-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOtBuToluene55-98[7]
Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity in nucleophilic aromatic substitution (SNAr) is often governed by the stability of the intermediate Meisenheimer complex and the leaving group's ability to depart. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions to nucleophilic attack.[8][9] For the leaving group, the trend is frequently F > Cl > Br > I. Therefore, the chloro group at the 2-position of this compound is expected to be more susceptible to SNAr.

General Principles of SNAr on Dihalopyridines

Regioselectivity in SNAr reactions of dihalopyridines can be influenced by the nature of the nucleophile and the substitution pattern on the pyridine ring. For 2,4-dihalopyrimidines, substitution generally occurs at the C4 position. However, with certain nucleophiles and substitution patterns, C2 selectivity can be achieved.[10][11]

Application in Kinase Inhibitor Synthesis: A Case Study

Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors. For instance, a structurally related compound, methyl 2-chloro-6-methyl-pyridine-4-carboxylate, has been utilized in the synthesis of Aurora A kinase inhibitors.[12] Aurora kinases are key regulators of cell division, and their dysregulation is implicated in various cancers.

Aurora Kinase Signaling Pathway

Aurora A kinase plays a crucial role in centrosome maturation and separation, as well as spindle assembly during mitosis. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates PLK1 PLK1 Akt->PLK1 activates Aurora_A Aurora A Kinase PLK1->Aurora_A activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Inhibitor Aurora A Inhibitor (e.g., derived from This compound) Inhibitor->Aurora_A inhibits

Aurora A Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is then added.

  • Reaction: The mixture is heated with stirring (typically 80-100 °C) and the reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Suzuki_Workflow Start Start Setup Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Setup Solvent Add Degassed Solvent Setup->Solvent React Heat under Inert Atmosphere Solvent->React Monitor Monitor byTLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product Buchwald_Workflow Start Start Setup Combine Aryl Halide, Amine, Catalyst, Ligand, Base Start->Setup Solvent Add Anhydrous Degassed Solvent Setup->Solvent React Heat under Inert Atmosphere Solvent->React Monitor Monitor byTLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-6-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Bromo-2-chloro-6-methylpyridine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to recognize the potential hazards associated with this compound. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] All waste containing this substance must be treated as hazardous.

In the event of a spill, the area should be evacuated immediately. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department without delay.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[2][3]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[4]

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and any contaminated labware (e.g., pipette tips, weighing boats), must be segregated as hazardous waste. Do not mix with non-hazardous waste.

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material that will not react with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company. The standard and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]

Experimental Protocols for Disposal

Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration to ensure complete destruction of the compound.[5]

Disposal Workflow

A Identify Waste (this compound & contaminated materials) B Segregate as Hazardous Waste A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Containerize in a Compatible, Labeled Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Professional Disposal (EHS or Licensed Contractor) E->F G High-Temperature Incineration F->G

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-2-chloro-6-methylpyridine (CAS No. 1206250-53-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H318: Causes serious eye damage (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Appropriate personal protective equipment is the first line of defense against these hazards. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves. Inspect for tears or holes before use.Prevents skin contact which can cause irritation. Use proper glove removal technique to avoid contamination.
Body Protection Laboratory CoatA fully-buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid and solutions should be conducted in a certified chemical fume hood.Minimizes inhalation of dust or vapors that can cause respiratory irritation.
RespiratorIf a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Provides respiratory protection in environments with higher concentrations of the chemical.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
  • Prepare the Work Area: Ensure a certified chemical fume hood is operational. The work area should be clean and uncluttered. All necessary equipment, such as spatulas, glassware, and weighing paper, should be placed inside the fume hood.

2. Handling:

  • Weighing and Transfer: Carefully weigh the required amount of the solid compound within the fume hood. Use a disposable weighing boat or paper to avoid contamination of balances.
  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a flask or beaker within the fume hood. Use a magnetic stirrer for gentle agitation if necessary.
  • Conducting Reactions: All reactions involving this compound must be carried out within the fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.
  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water[2].

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated disposables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated hazardous waste container for halogenated organic compounds[3]. Do not mix with non-hazardous or other types of chemical waste.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area until it is collected by the institution's environmental health and safety department for disposal.

  • Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration[2].

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[4][5].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[6][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][5].

  • Spill:

    • Small Spill: For a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Large Spill: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or environmental health and safety department.

Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Review SDS Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Fume Hood Prep2->Prep3 Handling1 Weigh and Transfer Prep3->Handling1 Handling2 Prepare Solution Handling1->Handling2 Handling3 Conduct Reaction Handling2->Handling3 Post1 Decontaminate Equipment Handling3->Post1 Post2 Wash Hands Post1->Post2

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

DisposalWorkflow Disposal Workflow for this compound Waste Start Generate Waste Segregate Segregate Halogenated Waste Start->Segregate Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store Dispose Dispose via Licensed Company Store->Dispose

Caption: A decision-making workflow for the proper disposal of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.